Product packaging for Methyl 4-(cyanoacetyl)benzoate(Cat. No.:CAS No. 69316-08-1)

Methyl 4-(cyanoacetyl)benzoate

Cat. No.: B1331329
CAS No.: 69316-08-1
M. Wt: 203.19 g/mol
InChI Key: CTZGTFNYYYZXTE-UHFFFAOYSA-N
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Description

Methyl 4-(cyanoacetyl)benzoate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B1331329 Methyl 4-(cyanoacetyl)benzoate CAS No. 69316-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-cyanoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZGTFNYYYZXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352910
Record name Methyl 4-(cyanoacetyl)benzoate
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69316-08-1
Record name Methyl 4-(cyanoacetyl)benzoate
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Record name Methyl 4-(cyanoacetyl)benzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-(cyanoacetyl)benzoate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

This technical guide provides a comprehensive overview of this compound, a key organic building block. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical and physical properties, a comprehensive synthesis protocol, and safety information.

Chemical and Physical Properties

This compound, with the CAS number 69316-08-1 , is an ester recognized for its role in chemical synthesis.[1][2][3] Its key properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 69316-08-1[2][3]
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [2][3][4]
Appearance Beige flaky crystals[1][5]
Melting Point 171-173 °C (lit.)[1][5][6]
Purity ≥ 98%[2][5]
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate[4]
InChI Key CTZGTFNYYYZXTE-UHFFFAOYSA-N[4][7]
Storage Protected from light, stored hermetically[5]

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from methyl 4-chlorocarbonylbenzoate and cyanoacetic acid.[1]

Materials and Reagents:
  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-bipyridine

  • Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexane)

  • Methyl 4-chlorocarbonylbenzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Experimental Protocol:
  • Preparation of the Reaction Mixture: Dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), MgSO₄ (0.2 mg), and a small amount of 2,2'-bipyridine (approx. 1 mg) in 100 mL of tetrahydrofuran.[1]

  • Assembly of Apparatus: Transfer the solution to a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer.[1]

  • Inert Atmosphere and Cooling: Flush the system with nitrogen and cool the flask to -78°C using a dry ice/acetone bath.[1]

  • Addition of n-Butyllithium: Slowly add a 1.6 M n-butyllithium solution in hexane (25 mL, 40 mmol, 4 eq.) through a dropping funnel with stirring. Continue stirring for 30 minutes after the solution turns a slight purple color.[1]

  • Addition of Methyl 4-chlorocarbonylbenzoate: Add a solution of methyl 4-chlorocarbonylbenzoate (10 mmol, 1 eq.) in 5 mL of methanol dropwise. The cloudy solution will turn yellow during this addition.[1]

  • Reaction: Continue stirring the reaction mixture at -78°C for 1 hour.[1]

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.[1]

G inert inert add_buLi add_buLi inert->add_buLi

Workup and Purification Workflow

Safety Information

It is crucial to handle this compound with care, adhering to standard laboratory safety practices.

  • Signal Word: Warning [4][7]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4][7]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [4][7]

Applications in Research and Development

This compound serves as an important intermediate in organic synthesis. [5]Its chemical structure, featuring an ester and a cyanoacetyl group, makes it a versatile building block for the synthesis of more complex molecules, which is of particular interest in the development of novel compounds within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound that serves as a key intermediate in various synthetic pathways. Its unique bifunctional nature, incorporating both an activated methylene group and an aromatic ester, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications in chemical research and drug development.

Chemical and Physical Properties

Table 2.1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate[1]
Synonyms 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile, Methyl 4-cyanoacetylbenzoate[1]
CAS Number 69316-08-1[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance Beige flaky crystals[1]
Melting Point 171-173 °C[2]

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile. While a complete, experimentally verified dataset is not available in the cited literature, the expected and reported key spectral characteristics are summarized below.

Table 3.1: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Predicted: Aromatic protons (AA'BB' system, ~7.8-8.2 ppm), Methylene protons (-CH₂-, singlet, ~4.0-4.3 ppm), Methyl protons (-OCH₃, singlet, ~3.9 ppm)N/A
¹³C NMR Predicted: Carbonyl carbons (ester and ketone, ~165 and ~190 ppm), Aromatic carbons (~128-135 ppm), Nitrile carbon (-CN, ~115 ppm), Methylene carbon (-CH₂-, ~45-50 ppm), Methyl carbon (-OCH₃, ~52 ppm)N/A
IR (Infrared) Characteristic Absorptions: C≡N stretch (~2250 cm⁻¹), C=O stretches (ester and ketone, ~1720 and ~1680 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹)N/A
Mass Spec. (MS) Top Peak (m/z): 163[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the acylation of the dianion of cyanoacetic acid with methyl 4-(chloroformyl)benzoate.[3]

Materials:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl 4-(chloroformyl)benzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a 500 mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (2.0 eq.), a catalytic amount of MgSO₄, and 2,2'-bipyridine in 100 mL of anhydrous THF.

  • Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (4.0 eq.) via a dropping funnel with vigorous stirring. Continue stirring for 30 minutes after the addition is complete, during which the solution may take on a slight purple color.

  • Add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq.) in methanol (5 mL) dropwise. The cloudy solution should turn yellow.

  • Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

  • Quench the reaction by the dropwise addition of 50 mL of 1 M HCl solution.

  • Add 25 mL of water and 50 mL of dichloromethane. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate = 6:1) to yield the target compound.[3]

Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of heterocyclic compounds, a class of molecules that form the backbone of a vast number of pharmaceuticals.[4] The reactivity of the cyanoacetyl group, particularly the active methylene, allows for a variety of condensation reactions to form substituted rings.

Synthesis of Pyrimidine Scaffolds

The cyanoacetyl moiety is a classic synthon for the construction of pyrimidine rings, which are core structures in numerous antiviral and anticancer agents.[5] While a direct example using this compound was not found in the searched literature, its reaction with amidines, guanidines, or ureas is a well-established strategy for pyrimidine synthesis. The resulting substituted pyrimidines are of significant interest in medicinal chemistry. For example, various pyrimidine derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as conjugates in antiviral drug development.[5][6]

General Heterocyclic Synthesis

The active methylene group can participate in Knoevenagel condensations and Michael additions, serving as a versatile starting point for the synthesis of pyridines, pyrazoles, and other nitrogen-containing heterocycles.[7][8] The ester functionality on the benzoate ring provides an additional handle for further chemical modification, such as amide formation or reduction, allowing for the creation of diverse chemical libraries for drug screening.

Visualizations

Synthesis Pathway

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 Cyanoacetic Acid C1 1. n-BuLi, THF, -78 °C R1->C1 Dianion Formation R2 Methyl 4-(chloroformyl)benzoate C2 2. Acylation R2->C2 C1->C2 C3 3. Aqueous Workup C2->C3 Reaction Quenching P This compound C3->P Purification Reactivity_for_Heterocycle_Synthesis cluster_products Potential Bioactive Scaffolds start This compound reagent1 + Guanidine / Amidine start->reagent1 reagent2 + Aldehyde / Amine start->reagent2 reagent3 + Other Reagents start->reagent3 P1 Substituted Pyrimidines P2 Substituted Pyridines P3 Other N-Heterocycles reagent1->P1 Cyclocondensation reagent2->P2 Hantzsch-type Reaction reagent3->P3 Various Cyclizations Spectroscopic_Analysis_Workflow Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data Combined Spectroscopic Data MS->Data Molecular Weight & Fragmentation IR->Data Functional Groups NMR->Data Connectivity & Environment Structure Structure Elucidation & Confirmation Data->Structure

References

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of Methyl 4-(cyanoacetyl)benzoate, a valuable building block in organic synthesis.

Chemical Structure and Formula

This compound is an organic compound featuring a central benzene ring substituted with a methyl ester group and a cyanoacetyl group at the para position.

Chemical Structure:

Molecular Formula: C₁₁H₉NO₃[1][2][3]

IUPAC Name: methyl 4-(2-cyanoacetyl)benzoate[1]

CAS Number: 69316-08-1[1][2][3]

Synonyms: 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile, Methyl 4-cyanoacetylbenzoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 203.19 g/mol [1][2][3]
Appearance Beige flaky crystals[4]
Melting Point 171-173 °C[4]
Molecular Formula C₁₁H₉NO₃[1][2][3]
CAS Number 69316-08-1[1][2][3]

Synthesis Protocol

A general and detailed experimental procedure for the synthesis of this compound is outlined below.[4]

Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)

    • Magnesium sulfate (0.2 mg)

    • 2,2'-bipyridine (approx. 1 mg)

    • Tetrahydrofuran (THF), anhydrous (100 mL)

    • n-Butyllithium (1.6 M in hexane, 25 mL, 40 mmol, 4 eq.)

    • Methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in methanol (5 mL)

    • 1 M Hydrochloric acid (HCl) solution (50 mL)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid, magnesium sulfate, and 2,2'-bipyridine in THF.

    • Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise via a dropping funnel while maintaining vigorous stirring. Continue stirring for 30 minutes after the addition is complete; the solution may develop a slight purple color.

    • Add the solution of methyl 4-(chloroformyl)benzoate in methanol dropwise. The cloudy solution should turn yellow.

    • Continue stirring the reaction mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

    • Quench the reaction by the dropwise addition of 1 M HCl solution. The solution should become clear and yellow.

    • Add water and DCM to the flask and transfer the contents to a separatory funnel.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash twice with saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate (6:1) eluent to yield the final product.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Cyanoacetic acid, MgSO4, 2,2'-bipyridine in THF Flask 500-mL 3-necked flask Reactants->Flask Cooling Cool to -78 °C Flask->Cooling nBuLi_Addition Add n-BuLi Cooling->nBuLi_Addition Stirring1 Stir for 30 min nBuLi_Addition->Stirring1 Substrate_Addition Add Methyl 4-(chloroformyl)benzoate Stirring1->Substrate_Addition Stirring2 Stir at -78 °C for 1h Substrate_Addition->Stirring2 Warm_up Warm to RT, stir for 1h Stirring2->Warm_up Quench Quench with 1M HCl Warm_up->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO3 Extraction->Wash Dry_Concentrate Dry (MgSO4) and Concentrate Wash->Dry_Concentrate Purification Flash Chromatography (Hexane:EtOAc 6:1) Dry_Concentrate->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectral Data

Spectral data is crucial for the structural confirmation of this compound. While detailed peak assignments are not publicly available in a consolidated format, the expected spectral features based on its structure are described below.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the cyanoacetyl group, and the methyl protons of the ester group. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8 ppm). The methylene protons adjacent to the carbonyl and cyano groups would be expected in the range of 3-4 ppm, and the methyl ester protons would present as a singlet around 3.9 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will exhibit signals for the carbonyl carbons of the ester and ketone, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbons are expected in the most downfield region (160-200 ppm), followed by the aromatic carbons (120-140 ppm) and the nitrile carbon (around 115-120 ppm). The methyl and methylene carbons would appear in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.

  • C=O stretches: Strong absorptions for the ketone and ester carbonyl groups, typically in the region of 1680-1750 cm⁻¹.

  • C-O stretch: A strong band for the ester C-O bond in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 172, and cleavage of the cyanoacetyl group. The most abundant fragment ion is reported to be at m/z = 163.[1]

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the specific biological activities or involvement of this compound in cellular signaling pathways. Its primary utility, as documented, is as a chemical intermediate in the synthesis of more complex molecules. Researchers interested in the potential biological effects of this compound would need to conduct de novo studies.

Logical Relationship Diagram for Research Application:

Logical_Relationship Start This compound (Starting Material) Synthetic_Chemistry Organic Synthesis Intermediate Start->Synthetic_Chemistry New_Molecules Synthesis of Novel Compounds Synthetic_Chemistry->New_Molecules Biological_Screening Biological Activity Screening New_Molecules->Biological_Screening Lead_Compound Identification of Lead Compounds Biological_Screening->Lead_Compound

Caption: Role of this compound in a research context.

References

Methyl 4-(cyanoacetyl)benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Properties, and Therapeutic Potential of a Versatile Benzoate Derivative

Methyl 4-(cyanoacetyl)benzoate is a chemical compound that holds significant interest for researchers and scientists in the field of drug discovery and development. Its unique structure, incorporating a cyanoacetyl group, positions it as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential as a modulator of key biological pathways relevant to therapeutic intervention.

Chemical Identity and Physicochemical Properties

The nomenclature and key physicochemical properties of this compound are summarized below, providing a foundational understanding of this molecule. The official IUPAC name for this compound is methyl 4-(2-cyanoacetyl)benzoate .[1]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate[1]
Synonyms Methyl 4-cyanoacetylbenzoate, 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile
CAS Number 69316-08-1
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
Appearance Beige flaky crystals[2]
Melting Point 171-173 °C[2]
Purity Typically ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid. A general and effective experimental protocol is detailed below.

Experimental Protocol

Materials:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-bipyridine

  • Tetrahydrofuran (THF)

  • n-butyllithium (n-BuLi) in hexane

  • Methyl 4-chlorocarbonylbenzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Preparation of the Dianion of Cyanoacetic Acid: In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (2 equivalents), a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF.

  • Cooling and Inert Atmosphere: Flush the system with nitrogen and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium solution (4 equivalents) via a dropping funnel with constant stirring. The appearance of a slight purple color indicates the formation of the dianion. Continue stirring for an additional 30 minutes.

  • Acylation: Add a solution of methyl 4-chlorocarbonylbenzoate (1 equivalent) in methanol dropwise. The cloudy solution will turn yellow.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming to Room Temperature: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then continue stirring for 1 hour.

  • Quenching: Quench the reaction by the dropwise addition of 1 M HCl solution until the solution becomes clear yellow.

  • Extraction: Add water and dichloromethane to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash twice with a saturated sodium bicarbonate solution. Dry the organic layer over magnesium sulfate.

  • Purification: Filter the solution and concentrate it using a rotary evaporator. Purify the crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the final product.[2]

Synthesis Workflow

G cluster_prep Dianion Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification reactants Cyanoacetic Acid + MgSO4 + 2,2'-bipyridine in THF cooling Cool to -78°C under N2 reactants->cooling nBuLi Add n-BuLi (4 eq) Stir for 30 min cooling->nBuLi acyl_chloride Methyl 4-chlorocarbonylbenzoate (1 eq) in Methanol reaction Stir at -78°C for 1h Warm to RT for 1h nBuLi->reaction acyl_chloride->reaction quench Quench with 1M HCl reaction->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 extract->wash dry Dry over MgSO4 wash->dry purify Flash Chromatography dry->purify product This compound purify->product PPP G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PG6L 6-Phosphoglucono- δ-lactone G6PD->PG6L NADPH_G6PD NADPH G6PD->NADPH_G6PD PG6 6-Phosphogluconate PG6L->PG6 PGD6 6PGD PG6->PGD6 Ru5P Ribulose-5-Phosphate PGD6->Ru5P NADPH_6PGD NADPH PGD6->NADPH_6PGD R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Inhibitor Methyl Benzoate Derivatives Inhibitor->G6PD Inhibitor->PGD6

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its bifunctional nature, incorporating both a cyanoacetyl group and a methyl benzoate moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential, though currently limited, biological relevance.

Chemical Structure and Properties

This compound is structurally defined by a central benzene ring substituted with a methyl ester group at the 4-position and a cyanoacetyl group.

Molecular Formula: C₁₁H₉NO₃[1][2][3]

Molecular Weight: 203.19 g/mol [1][2][3]

Appearance: Beige flaky crystals or an off-white to light yellow solid.[1][3]

A summary of the key physical and chemical identifiers is presented in the table below.

PropertyValueReference
CAS Number 69316-08-1[2][3]
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate
Melting Point 171-173 °C (lit.)[1][3]
Boiling Point (estimated) 341.49 °C[1]
Density (estimated) 1.2621 g/cm³[1]
pKa (predicted) 7.01 ± 0.10[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectral data is not extensively published, typical chemical shifts for similar structures can be inferred.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the cyanoacetyl group, and the methyl protons of the ester.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid.[1]

Materials:

  • Methyl 4-chlorocarbonylbenzoate

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-bipyridine

  • n-Butyllithium (n-BuLi) in hexane

  • Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄) for drying

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid, a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF.

  • Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane dropwise with stirring. Continue stirring for 30 minutes after the addition is complete.

  • Add a solution of methyl 4-chlorocarbonylbenzoate in methanol dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the dropwise addition of 1 M HCl.

  • Add water and dichloromethane to the reaction mixture and perform a liquid-liquid extraction.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product.[1]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of this compound. However, research on related methyl benzoate derivatives has indicated potential inhibitory effects on the pentose phosphate pathway (PPP).[4] The PPP is a crucial metabolic pathway involved in the production of NADPH and precursors for nucleotide biosynthesis, and its dysregulation is implicated in diseases such as cancer.[4]

Derivatives of methyl benzoate have been shown to inhibit key enzymes in the PPP, namely glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[4] While direct evidence for this compound is absent, its structural similarity to these active compounds suggests it could be a candidate for similar inhibitory activity.

Hypothetical Signaling Pathway Inhibition:

PPP_Inhibition cluster_PPP Pentose Phosphate Pathway G6P Glucose-6-Phosphate _6PG 6-Phosphogluconate G6P->_6PG G6PD Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD MCB This compound (Hypothetical Inhibitor) G6PD G6PD MCB->G6PD Inhibition _6PGD _6PGD MCB->_6PGD Inhibition

Caption: Hypothetical inhibition of the Pentose Phosphate Pathway.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has summarized the key physical properties, synthetic methodology, and potential, though yet unconfirmed, biological relevance of this compound. The provided data and protocols offer a valuable resource for researchers and scientists working with this compound. Further investigation is warranted to fully elucidate its spectroscopic characteristics and to explore its potential as a modulator of biological pathways, which could open new avenues for drug discovery and development.

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of methyl 4-(cyanoacetyl)benzoate, with a primary focus on its melting point. It includes detailed experimental protocols for its synthesis and a general method for melting point determination, crucial for its characterization in research and development settings.

Chemical Properties and Identification

This compound, also known as methyl 4-(2-cyanoacetyl)benzoate, is an ester derivative of benzoic acid.[1] It is a solid at room temperature, appearing as beige flaky crystals.[1][2] This compound serves as an important intermediate in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Melting Point 171-173 °C (lit.)[1][2][3]
Molecular Formula C₁₁H₉NO₃[1][4]
Molecular Weight 203.19 g/mol [1][4]
CAS Number 69316-08-1[1][4]
Appearance Beige flaky crystals[1][2]
Purity Typically ≥96%

Experimental Protocols

A general laboratory procedure for the synthesis of this compound involves the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid.[1]

Materials and Reagents:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexane)

  • Methyl 4-chlorocarbonylbenzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

Procedure:

  • Dissolve cyanoacetic acid (2 eq.), a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF in a three-necked flask equipped with dropping funnels and a mechanical stirrer.

  • Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (4 eq.) dropwise with stirring. Continue stirring for 30 minutes after a slight purple color appears.

  • Add a solution of methyl 4-chlorocarbonylbenzoate (1 eq.) in methanol dropwise. The cloudy solution will turn yellow.

  • Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.

  • Quench the reaction by the dropwise addition of 1 M HCl solution.

  • Add water and dichloromethane and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash twice with a saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the final product.[1]

The melting point of a crystalline solid is a critical physical property for its identification and purity assessment. A standard laboratory method for determining the melting point is capillary melting point determination.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 165 °C).

  • Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • For high accuracy, repeat the measurement with a fresh sample and a slower heating rate near the melting range.

Workflow Visualization

The synthesis of this compound can be visualized as a multi-step chemical workflow.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup and Purification Reactants Cyanoacetic acid, MgSO4, 2,2'-Bipyridine in THF Cooling Cool to -78 °C Reactants->Cooling Addition1 Add n-Butyllithium Cooling->Addition1 Stirring1 Stir for 30 min Addition1->Stirring1 Addition2 Add Methyl 4-chlorocarbonylbenzoate Stirring1->Addition2 Stirring2 Stir at -78 °C for 1h Addition2->Stirring2 Warmup Warm to Room Temp. Stirring2->Warmup Quench Quench with 1M HCl Warmup->Quench Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash with NaHCO3 Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product

References

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-(cyanoacetyl)benzoate, with CAS Number 69316-08-1, is a bifunctional organic compound featuring both a methyl ester and a β-ketonitrile group. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic molecules and potential pharmacophores. This document provides a comprehensive overview of its known properties, synthesis, and safety information based on available public data.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below, primarily sourced from the PubChem database.[1]

Table 1: Chemical Identifiers [1]

Identifier TypeValue
PubChem CID 736021
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate
CAS Number 69316-08-1
Molecular Formula C₁₁H₉NO₃
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)CC#N
InChI InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3
InChIKey CTZGTFNYYYZXTE-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 203.19 g/mol PubChem[1]
Exact Mass 203.058243149 DaPubChem[1]
Appearance Beige flaky crystalsChemicalBook[2]
Melting Point 171-173 °C (lit.)ChemicalBook[2]
XLogP3 1.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]
Topological Polar Surface Area 67.2 ŲPubChem (Computed)[1]
Heavy Atom Count 15PubChem (Computed)[1]

Note: While properties such as boiling point, density, and refractive index have been reported in literature, specific quantitative values were not available in the consulted resources.[2]

Synthesis and Experimental Protocols

This compound is synthesized via the acylation of the dianion of cyanoacetic acid with methyl 4-chlorocarbonylbenzoate. The following is a general laboratory procedure.[2]

Protocol: Synthesis from Methyl 4-chlorocarbonylbenzoate and Cyanoacetic Acid [2]

Materials and Equipment:

  • 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer

  • Dry ice/acetone bath

  • Nitrogen gas line

  • Rotary evaporator

  • Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)

  • Magnesium sulfate (MgSO₄, 0.2 mg)

  • 2,2'-bipyridine (approx. 1 mg)

  • Anhydrous Tetrahydrofuran (THF, 100 mL)

  • n-Butyllithium (n-BuLi, 25 mL, 1.6 M in hexane, 40 mmol, 4 eq.)

  • Methyl 4-chlorocarbonylbenzoate (10 mmol, 1 eq.) in Methanol (5 mL)

  • 1 M Hydrochloric acid (HCl, 50 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

Procedure:

  • Preparation: In a flask, dissolve cyanoacetic acid (1.7 g), MgSO₄ (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in THF (100 mL).

  • Dianion Formation: Transfer the mixture to the 500-mL three-necked flask. Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution via a dropping funnel with stirring. Continue stirring for 30 minutes after the solution takes on a slight purple color, indicating the formation of the dianion.

  • Acylation: Add the solution of methyl 4-chlorocarbonylbenzoate in methanol dropwise via the second dropping funnel. The cloudy solution will turn yellow during this process.

  • Reaction: Continue to stir the reaction mixture at -78 °C for 1 hour.

  • Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.

  • Quench the reaction by the dropwise addition of 1 M HCl (50 mL). The solution should become clear but remain yellow.

  • Add water (25 mL) and DCM (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash twice with a saturated sodium bicarbonate solution (50 mL x 2).

  • Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Purify the resulting crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the target product. The reported yield is between 50-80%.

Logical Workflow: Synthesis Diagram

The synthesis protocol can be visualized as a logical workflow, detailing the transformation of starting materials into the final product.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions R1 Cyanoacetic Acid I1 Dianion Intermediate R1->I1 Dianion Formation R2 Methyl 4-chlorocarbonylbenzoate Workup Aqueous Workup & Purification R2->Workup Acylation Reg1 1. n-BuLi, THF, -78 °C 2. 2,2'-bipyridine, MgSO4 Reg1->I1 Reg2 1 M HCl (Quench) Reg2->Workup Reg3 DCM / H2O (Extraction) Reg3->Workup Reg4 Flash Chromatography (Hexane:EtOAc) P1 This compound Reg4->P1 I1->Workup Acylation Workup->P1 Isolation

Caption: Synthesis workflow for this compound.

Biological Activity

As of the date of this document, a review of scientific literature and chemical databases, including PubChem, reveals no specific studies detailing the biological activity, such as antimicrobial, cytotoxic, or receptor binding assays, for this compound. The compound is primarily available as a chemical intermediate for research and synthesis purposes.[3]

Safety and Handling

This compound is classified as an irritant.[1] All handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 3: GHS Hazard Information [1]

CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]

References

An In-depth Technical Guide to the Safety and Hazards of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for Methyl 4-(cyanoacetyl)benzoate (CAS No: 69316-08-1). The following sections detail its hazard classifications, physical and chemical properties, and recommended safety protocols to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings regarding its handling.

GHS Hazard Summary

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationIrritantWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationIrritantWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationIrritantWarningH335: May cause respiratory irritation

Source: Aggregated GHS information from 39 reports by companies to the ECHA C&L Inventory.[1]

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Beige flaky crystals or off-white to light yellow solid
Melting Point 171-173 °C
Boiling Point (estimate) 341.49 °C
Density (estimate) 1.2621 g/cm³

Sources:[1]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risks associated with this compound.

Recommended Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
P332+P317If skin irritation occurs: Get medical help.
P337+P317If eye irritation persists: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source:[1]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the GHS classifications are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the types of experiments used to determine skin, eye, and respiratory irritation.

4.1. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Methodology: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (historically, the albino rabbit). The patch is covered with a gauze dressing for a specified period, usually four hours. After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and these scores are used to classify the substance's irritation potential. In recent years, in vitro methods using reconstructed human epidermis are increasingly used to replace animal testing.

4.2. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Methodology: A small, measured amount of the test substance is applied to the eye of a test animal (traditionally the albino rabbit). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation. The severity and reversibility of any lesions are recorded and scored. As with skin irritation testing, there is a strong push towards using in vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test.

4.3. Acute Inhalation Toxicity (OECD Test Guideline 403)

For substances that may be inhaled, like dusts or vapors, this test assesses toxicity following inhalation. To specifically assess respiratory tract irritation (as indicated by H335), this study would look for clinical signs of irritation.

  • Methodology: Animals are exposed to the substance (as a gas, vapor, aerosol, or dust) in an inhalation chamber for a defined period (typically 4 hours). The concentration of the substance is carefully controlled. Animals are observed for signs of toxicity and respiratory distress during and after exposure. Post-exposure observations include monitoring for changes in breathing patterns, nasal discharge, and other signs of irritation. Histopathological examination of the respiratory tract may also be performed to identify any damage.

Visualized Safety Information

To further clarify the hazards and necessary precautions, the following diagrams illustrate the key safety concepts for this compound.

GHS_Hazards cluster_chemical This compound cluster_hazards Identified Hazards (GHS) chemical {this compound | CAS: 69316-08-1} H315 H315 Causes skin irritation chemical->H315 H319 H319 Causes serious eye irritation chemical->H319 H335 H335 May cause respiratory irritation chemical->H335

Caption: GHS Hazard Classification for this compound.

Exposure_Response_Workflow cluster_exposure Potential Exposure Routes cluster_response First Aid Response cluster_medical Medical Attention skin Skin Contact wash_skin IF ON SKIN: Wash with plenty of water. (P302+P352) skin->wash_skin eyes Eye Contact rinse_eyes IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. (P305+P351+P338) eyes->rinse_eyes inhalation Inhalation fresh_air IF INHALED: Remove person to fresh air. Keep comfortable for breathing. (P304+P340) inhalation->fresh_air seek_medical_skin If skin irritation occurs: Get medical help. (P332+P317) wash_skin->seek_medical_skin seek_medical_eyes If eye irritation persists: Get medical help. (P337+P317) rinse_eyes->seek_medical_eyes seek_medical_general Get medical help if you feel unwell. (P319) fresh_air->seek_medical_general

Caption: Exposure and First Aid Workflow for this compound.

Safe_Handling_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_hygiene Personal Hygiene cluster_storage Storage start Handling this compound ppe Wear: - Protective Gloves - Eye/Face Protection - Protective Clothing (P280) start->ppe ventilation Use in a well-ventilated area (P271) start->ventilation hygiene Avoid breathing dust (P261) Wash hands thoroughly after handling (P264) ppe->hygiene ventilation->hygiene storage Store in a well-ventilated place (P403+P233) Store locked up (P405) hygiene->storage end Safe Use Achieved storage->end

Caption: Recommended Safe Handling and Storage Protocol.

References

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive cyanoacetyl group and a benzoate moiety, makes it an attractive scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the published literature on this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential, albeit largely uninvestigated, biological activities based on the performance of structurally related compounds. While direct biological data on this compound is limited, this document aims to equip researchers with the foundational knowledge necessary to explore its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a beige, flaky crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

PropertyValueReference(s)
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1][2]
CAS Number 69316-08-1[1][2][3]
Appearance Beige flaky crystals[1][3]
Melting Point 171-173 °C[3]
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate[2]
Synonyms Methyl 4-(2-cyanoacetyl)benzoate, Methyl p-(cyanoacetyl)benzoate, 4-(Cyanoacetyl)benzoic acid methyl ester[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Specific experimental data is not available.

  • ¹³C NMR: Specific experimental data is not available.

Infrared (IR) Spectroscopy

Specific experimental data is not available. Expected characteristic peaks would include:

  • ~2250 cm⁻¹ (C≡N stretch)

  • ~1720 cm⁻¹ (C=O stretch, ester)

  • ~1680 cm⁻¹ (C=O stretch, ketone)

  • Aromatic C-H and C=C stretches

Mass Spectrometry (MS)

Specific experimental data is not available. The expected molecular ion peak [M]⁺ would be at m/z = 203.19.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of the dianion of cyanoacetic acid with methyl 4-(chloroformyl)benzoate.[1]

Materials and Reagents
  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexane

  • Methyl 4-(chloroformyl)benzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hexane

  • Ethyl acetate

Synthesis Workflow

G Synthesis Workflow of this compound reagents Cyanoacetic acid, MgSO4, 2,2'-Bipyridine in THF cooling Cool to -78 °C reagents->cooling nBuLi Add n-BuLi (forms dianion) cooling->nBuLi reaction Acylation Reaction (-78 °C to RT) nBuLi->reaction acyl_chloride Methyl 4-(chloroformyl)benzoate in Methanol acyl_chloride->reaction quench Quench with 1 M HCl reaction->quench extraction Extract with CH2Cl2 quench->extraction wash Wash with NaHCO3 (aq) extraction->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purification Column Chromatography (Hexane:Ethyl Acetate) dry_concentrate->purification product This compound purification->product

Synthesis workflow for this compound.
Step-by-Step Procedure

  • Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), magnesium sulfate (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Formation of the Dianion: Flush the system with nitrogen and cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a 1.6 M solution of n-butyllithium in hexane (25 mL, 40 mmol, 4 eq.) via a dropping funnel with stirring. A slight purple color indicates the formation of the dianion. Continue stirring for 30 minutes.

  • Acylation: Add a solution of methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in 5 mL of methanol dropwise via the second dropping funnel. The cloudy solution will turn yellow. Stir the reaction mixture at -78 °C for 1 hour.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional hour. Quench the reaction by the dropwise addition of 50 mL of 1 M HCl, at which point the solution should become clear yellow.

  • Extraction and Workup: Add 25 mL of water and 50 mL of dichloromethane. Separate the layers and extract the aqueous layer three times with 50 mL of dichloromethane. Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (6:1) as the eluent to yield the pure this compound.

Potential Biological Activities and Applications in Drug Development

While there is no direct published literature on the biological activities of this compound, the activities of its structural analogs suggest several potential avenues for research and drug development.

Inhibition of the Pentose Phosphate Pathway (Hypothetical)

Derivatives of methyl benzoate have been investigated as inhibitors of the pentose phosphate pathway (PPP).[4] The PPP is a crucial metabolic pathway for cancer cell proliferation and survival, as it provides precursors for nucleotide biosynthesis and reducing equivalents (NADPH) for antioxidant defense. Inhibition of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), is a promising strategy for cancer therapy. The cyanoacetyl group in this compound could potentially interact with active site residues of these enzymes.

G Hypothetical Inhibition of the Pentose Phosphate Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PG6 6-Phosphoglucono-δ-lactone G6PD->PG6 PGD6 6PGD PG6->PGD6 Ru5P Ribulose-5-Phosphate PGD6->Ru5P Nucleotide_synthesis Nucleotide Synthesis Ru5P->Nucleotide_synthesis MCB This compound MCB->G6PD Inhibition MCB->PGD6 Inhibition

Hypothetical inhibition of PPP enzymes by this compound.
Other Potential Activities

  • Anticancer Activity: Beyond PPP inhibition, various benzoate derivatives have demonstrated broader anticancer effects.

  • Analgesic and Antioxidant Activity: Structurally similar alkyl 4-(2-cyanoacetamido)benzoates have shown analgesic and moderate antioxidant properties.

  • Local Anesthetic Activity: Certain benzoate compounds have been designed and synthesized as local anesthetics.

  • Insecticidal Activity: Methyl benzoate and its analogs have been reported to have fumigant and repellent activities against various insects.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in drug discovery. While direct biological data is currently lacking, the activities of its derivatives suggest that it could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead structure for new drug candidates. The detailed synthesis protocol and compiled physicochemical properties provided in this guide offer a solid foundation for such future investigations.

References

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound characterized by the presence of a β-ketonitrile moiety. While direct studies on its biological activities are not extensively documented in current literature, its structural features suggest significant potential as a precursor in the synthesis of a wide array of biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and, most importantly, explores its potential biological activities through the lens of the known pharmacological profiles of its derivatives. This document summarizes quantitative data on the antimicrobial and anticancer activities of these derivatives, details relevant experimental protocols, and provides visual representations of synthetic pathways and potential mechanisms of action to guide future research and drug discovery efforts.

Introduction

This compound, with the chemical formula C₁₁H₉NO₃, is a bifunctional molecule containing both a methyl ester and a cyanoacetyl group.[1] The β-ketonitrile group is a particularly reactive pharmacophore and a valuable building block in organic synthesis, known for its utility in constructing diverse heterocyclic systems. These heterocyclic derivatives, including pyrimidines, pyrazoles, and pyridines, are scaffolds of significant interest in medicinal chemistry due to their well-established and varied biological activities. This guide will delve into the prospective applications of this compound as a key intermediate in the development of novel therapeutic agents.

Chemical Properties and Synthesis

This compound is a beige, flaky crystalline solid with a molecular weight of 203.19 g/mol .[2][3]

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the acylation of a cyanoacetic acid derivative with a derivative of methyl 4-chlorocarbonylbenzoate.

Experimental Protocol: Synthesis of this compound [2]

  • To a solution of cyanoacetic acid (2.0 equivalents) in anhydrous tetrahydrofuran (THF), add magnesium sulfate (catalytic amount) and 2,2'-bipyridine (catalytic amount).

  • Cool the mixture to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Slowly add n-butyllithium (4.0 equivalents, 1.6 M solution in hexane) dropwise while stirring. Continue stirring for 30 minutes after the addition is complete.

  • Add a solution of methyl 4-chlorocarbonylbenzoate (1.0 equivalent) in methanol dropwise to the reaction mixture.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2x), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_product Product R1 Cyanoacetic Acid P1 Reaction at -78°C to RT R1->P1 R2 Methyl 4-chlorocarbonylbenzoate R2->P1 S1 n-Butyllithium S1->P1 S2 THF (Solvent) S2->P1 S3 MgSO4, 2,2'-Bipyridine (Catalysts) S3->P1 P2 Acidic Quench (1M HCl) P1->P2 P3 Extraction with Dichloromethane P2->P3 P4 Purification P3->P4 Prod This compound P4->Prod

Caption: Synthetic workflow for this compound.

Potential Biological Activities

As a β-ketonitrile, this compound is a prime candidate for the synthesis of various heterocyclic compounds with potential therapeutic applications. The following sections explore the documented biological activities of pyrimidine, pyrazole, and pyridine derivatives that can be synthesized from β-ketonitriles, thus inferring the potential of the title compound.

Potential Antimicrobial Activity

β-Ketonitriles are versatile starting materials for the synthesis of pyrimidine derivatives, a class of compounds well-known for their broad-spectrum antimicrobial properties.

Synthesis of Pyrimidine Derivatives:

A common method for the synthesis of pyrimidine derivatives from β-ketonitriles is the Biginelli reaction or a similar cyclocondensation reaction with urea, thiourea, or guanidine.

Experimental Protocol: General Synthesis of Pyrimidine Derivatives

  • A mixture of the β-ketonitrile (e.g., this compound, 1 equivalent), an appropriate aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) is refluxed in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., HCl) or base (e.g., potassium carbonate).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold solvent and purified by recrystallization.

Quantitative Data on Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Thiophenyl-pyrimidine derivativeStaphylococcus aureus (MRSA)4[4]
Thiophenyl-pyrimidine derivativeEnterococcus faecium (VRE)8[4]
Substituted PyrimidinesEscherichia coli6.25 - 25.0[5]
Substituted PyrimidinesBacillus subtilis6.25 - 25.0[5]

Mechanism of Action:

Some pyrimidine derivatives exert their antibacterial effect by inhibiting essential cellular processes. For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division.[4] This inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.

FtsZ_Inhibition Potential Mechanism: Inhibition of Bacterial Cell Division FtsZ FtsZ Monomers Polymerization Polymerization FtsZ->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Pyrimidine Pyrimidine Derivative (from this compound) Pyrimidine->Polymerization Inhibits

Caption: Inhibition of FtsZ polymerization by pyrimidine derivatives.

Potential Anticancer Activity

The reaction of β-ketonitriles with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives. Many pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms.

Synthesis of Pyrazole Derivatives:

Experimental Protocol: General Synthesis of Pyrazole Derivatives

  • A mixture of the β-ketonitrile (e.g., this compound, 1 equivalent) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 equivalent) is refluxed in a suitable solvent such as ethanol or acetic acid.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

Quantitative Data on Anticancer Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
Pyrazole derivative (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
Pyrazolo[3,4-b]pyridine (9a)Hela (Cervical)2.59[7]
Pyrazolo[3,4-b]pyridine (14g)HCT-116 (Colon)1.98[7]
1,3,5-trisubstituted-1H-pyrazoleMCF-7 (Breast)3.9 - 35.5[1]

Mechanism of Action:

Many pyrazole derivatives induce apoptosis in cancer cells. This programmed cell death can be initiated through intrinsic or extrinsic pathways. The intrinsic pathway often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Key proteins involved include the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2) and executioner caspases like caspase-3.[1][2][5]

Apoptosis_Pathway Potential Mechanism: Induction of Apoptosis by Pyrazole Derivatives Pyrazole Pyrazole Derivative (from this compound) ROS Increased ROS Pyrazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Caspase9 Caspase-9 Activation Bcl2->Caspase9 Inhibits Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest Potential Mechanism: Induction of Cell Cycle Arrest by Pyridine Derivatives Pyridine Pyridine Derivative (from this compound) p53 p53 Upregulation Pyridine->p53 p21 p21 Upregulation p53->p21 CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits G2M G2/M Transition CDK->G2M Promotes Cell_Division Cell Division G2M->Cell_Division

References

Methyl 4-(cyanoacetyl)benzoate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-(cyanoacetyl)benzoate is a highly functionalized organic molecule that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique combination of a cyanoacetyl group and a benzoate ester moiety provides multiple reactive sites, enabling the construction of a diverse array of complex heterocyclic structures. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a particular focus on its utility in the development of pharmacologically relevant compounds.

Physicochemical and Spectral Data

This compound is a beige, flaky crystalline solid at room temperature.[1] Its key physicochemical and spectral properties are summarized in the tables below, providing essential data for its identification, handling, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
CAS Number 69316-08-1[3]
Melting Point 171-173 °C[2]
Appearance Beige flaky crystals[2]
Spectral DataKey Features
¹H NMR Signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the acetyl chain, and the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, the nitrile carbon, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N), ester carbonyl (C=O), and ketone carbonyl (C=O) functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of methyl 4-(chloroformyl)benzoate with the dianion of cyanoacetic acid. This procedure, while requiring anhydrous conditions and low temperatures, provides the target compound in good yields.

Experimental Protocol: Synthesis of this compound[2]
  • Preparation of the Reaction Mixture: In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), MgSO₄ (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Generation of the Dianion: Flush the system with nitrogen and cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (25 mL, 1.6 M solution in hexane; 40 mmol, 4 eq.) via a dropping funnel with vigorous stirring. Continue stirring for 30 minutes after the addition is complete, during which the solution may take on a slight purple color.

  • Acylation: Add a solution of methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in 5 mL of methanol dropwise to the reaction mixture. The cloudy solution will turn yellow.

  • Reaction Progression: Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour. Quench the reaction by the dropwise addition of 50 mL of 1 M HCl solution, at which point the solution should become clear yellow. Add 25 mL of water and 50 mL of dichloromethane.

  • Extraction and Purification: Separate the layers and extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers, wash twice with 50 mL of saturated sodium bicarbonate solution, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography (hexane:ethyl acetate = 6:1) to yield this compound as a solid (50-80% yield).

Synthesis Workflow

G A Cyanoacetic Acid + Methyl 4-(chloroformyl)benzoate B n-Butyllithium, THF, -78 °C A->B 1. C Dianion Formation & Acylation B->C 2. D Aqueous Work-up (HCl) C->D 3. E Extraction with Dichloromethane D->E 4. F Purification (Column Chromatography) E->F 5. G This compound F->G 6.

Caption: Workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

The trifunctional nature of this compound, possessing an active methylene group, a nitrile, and a keto group, makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic systems.

Versatility as a Building Block

G MCB This compound Pyridones 2-Pyridones MCB->Pyridones Reaction with 1,3-Dicarbonyls Pyrazoles 5-Aminopyrazoles MCB->Pyrazoles Reaction with Hydrazines Thiophenes 2-Aminothiophenes MCB->Thiophenes Gewald Reaction Other Other Heterocycles (e.g., Pyranopyrazoles) MCB->Other Multicomponent Reactions

Caption: Synthetic utility of this compound.

Synthesis of 2-Pyridone Derivatives

Substituted 2-pyridones are a class of heterocyclic compounds with a broad range of biological activities, including vasorelaxant and potential anticancer properties.[4][5] this compound can be utilized in the synthesis of 3-cyano-2-pyridone derivatives through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

General Experimental Protocol for 3-Cyano-2-Pyridone Synthesis (Adapted from[6][7])

  • Reaction Setup: To a solution of this compound (1 equivalent) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or potassium hydroxide.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3-cyano-2-pyridone derivative.

Synthesis of 5-Aminopyrazole Derivatives

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including analgesic, anti-inflammatory, and antimicrobial properties.[8][9] The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to highly functionalized 5-aminopyrazoles.

General Experimental Protocol for 5-Aminopyrazole Synthesis (Adapted from[10][11])

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: After cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[12] These thiophene derivatives are known to possess various biological activities, including antibacterial and anti-inflammatory effects.[13][14] this compound can serve as the active methylene component in this reaction.

General Experimental Protocol for the Gewald Reaction (Adapted from[15][16])

  • Reaction Setup: In a suitable solvent such as ethanol or N,N-dimethylformamide, combine this compound (1 equivalent), a ketone or aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Addition of Base: Add a catalytic amount of a base, such as morpholine, triethylamine, or piperidine, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for a period ranging from a few hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water and acidify with a dilute acid if necessary. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Relevance in Drug Discovery and Development

The heterocyclic scaffolds readily accessible from this compound are of significant interest in drug discovery.

  • Pyridone Derivatives: Have been investigated for their potential as vasorelaxant agents, acting on L-type calcium channels, and have also shown promise in the development of fluorescent probes.[4][6]

  • Pyrazole Derivatives: Form the core of many approved drugs and have been extensively studied for a wide range of therapeutic applications, including as anti-inflammatory agents (e.g., celecoxib), analgesics, and antimicrobial agents.[9][17]

  • Thiophene Derivatives: Substituted 2-aminothiophenes have demonstrated potent antibacterial activity, including against drug-resistant strains of bacteria.[13][18]

The derivatization of the benzoate ester functionality of the resulting heterocyclic products allows for further molecular modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. Some studies have explored the biological activities of benzoate derivatives as inhibitors of the pentose phosphate pathway in cancer cells and as local anesthetics.[19][20]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in various cyclization and multicomponent reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The pyridone, pyrazole, and thiophene scaffolds that can be efficiently constructed from this starting material are central to numerous classes of pharmacologically active molecules. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are likely to lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Methyl 4-(cyanoacetyl)benzoate is a chemical intermediate with the molecular formula C₁₁H₉NO₃.[1][2][3] It presents as beige, flaky crystals and is primarily utilized in chemical synthesis.[3][4][5] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 69316-08-1[1][2][4]
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol [1][2][6]
Appearance Beige flaky crystals[3][4][7]
Melting Point 171-173 °C[1][4]
Purity ≥98%[2][3]
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate[6]
Synonyms METHYL-P-(CYANO-ACETYL)BENZOATE, METHYL 4-(2-CYANOACETYL)BENZOATE[1]

Spectral Data

While direct spectral data is not available in the immediate search results, links to the data have been identified. The following table summarizes the availability of spectral information.

Spectrum TypeAvailabilitySource
¹H NMR Available[6]
¹³C NMR Not explicitly found, but related compounds are available
Mass Spectrometry (GC-MS) Available[6]
Infrared (IR) Spectroscopy Available[6]

Synthesis Protocol

A general and detailed experimental protocol for the synthesis of this compound is outlined below.

Materials and Reagents
  • Methyl 4-(chlorocarbonyl)benzoate

  • Cyanoacetic acid

  • n-Butyllithium (1.6 M in hexane)

  • Magnesium sulfate (MgSO₄)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Dry ice/acetone bath

Experimental Procedure
  • Dissolve cyanoacetic acid (2.0 eq.), a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF in a three-necked flask equipped with two dropping funnels and a mechanical stirrer.

  • Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (4.0 eq.) via a dropping funnel with stirring. Continue stirring for 30 minutes after the solution turns slightly purple.

  • Add a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in methanol dropwise with stirring. The solution will turn from cloudy to yellow.

  • Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

  • Quench the reaction by the dropwise addition of 1 M HCl solution until the solution becomes clear yellow.

  • Add water and dichloromethane for extraction. Separate the aqueous layer and extract it three times with dichloromethane.

  • Combine the organic layers and wash twice with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product can be further purified by column chromatography.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319: Get medical help if you feel unwell.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container in accordance with local regulations.

Data sourced from GHS information.[5][6]

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The cyanoacetyl group is a key functional group that can participate in a variety of chemical reactions to form heterocyclic compounds, which are scaffolds for many pharmacologically active molecules. While specific signaling pathways involving this compound are not well-documented, its importance lies in its utility as a building block for drug discovery and development.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants Methyl 4-(chlorocarbonyl)benzoate + Cyanoacetic acid ReactionVessel Reaction in THF -78 °C to RT Reactants->ReactionVessel n-BuLi Quenching Quenching with HCl ReactionVessel->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Synthesis of Methyl 4-(cyanoacetyl)benzoate: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Methyl 4-(cyanoacetyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of the target molecule from methyl 4-chlorocarbonylbenzoate and cyanoacetic acid.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its β-ketonitrile functionality serves as a versatile handle for the construction of a wide array of heterocyclic systems and other complex molecular architectures of therapeutic interest. This protocol outlines a reliable method for its preparation, ensuring high purity and yield.

Reaction Scheme

The synthesis proceeds via the acylation of the dianion of cyanoacetic acid with methyl 4-chlorocarbonylbenzoate. The reaction is performed at low temperature to control reactivity and minimize side-product formation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₁H₉NO₃[1]
Molecular Weight203.19 g/mol [1]
AppearanceBeige flaky crystals[1][2]
Melting Point171-173 °C[2]
Typical Yield50-80%[1]
Purity≥98%[2]

Experimental Protocol

This protocol is adapted from established synthetic procedures.[1]

Materials and Reagents:

  • Methyl 4-chlorocarbonylbenzoate (10 mmol, 1 eq.)

  • Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexane (25 mL, 40 mmol, 4 eq.)

  • Magnesium sulfate (MgSO₄), anhydrous (0.2 mg)

  • 2,2'-Bipyridine (ca. 1 mg)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Methanol, anhydrous (5 mL)

  • Hydrochloric acid (HCl), 1 M solution (50 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Hexane

  • Ethyl acetate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Two dropping funnels

  • Mechanical stirrer

  • Nitrogen or Argon gas inlet

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Preparation of the Reaction Flask: In a 500 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, add cyanoacetic acid (1.7 g, 20 mmol), anhydrous magnesium sulfate (0.2 mg), and 2,2'-bipyridine (ca. 1 mg).

  • Dissolution and Inert Atmosphere: Add anhydrous tetrahydrofuran (100 mL) to the flask. Flush the system with dry nitrogen or argon and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Formation of the Dianion: Slowly add n-butyllithium solution (25 mL, 1.6 M in hexane, 40 mmol) dropwise via a dropping funnel while stirring. Continue stirring for 30 minutes after the addition is complete. The solution may develop a slight purple color.

  • Acylation Reaction: In a separate flask, dissolve methyl 4-chlorocarbonylbenzoate (10 mmol) in anhydrous methanol (5 mL). Add this solution dropwise to the reaction mixture at -78 °C using the second dropping funnel. The cloudy solution will turn yellow.

  • Reaction Progression: Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Warming to Room Temperature: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional hour.

  • Quenching the Reaction: Carefully add 1 M HCl solution (50 mL) dropwise to the reaction mixture. The solution should become clear but remain yellow.

  • Extraction: Add water (25 mL) and dichloromethane (50 mL) to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash twice with a saturated sodium bicarbonate solution (50 mL each). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate (6:1) eluent system to obtain the pure this compound. The yield is typically in the range of 50-80%.[1]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Cyanoacetic Acid, MgSO4, and 2,2'-Bipyridine in THF cool 2. Cool to -78°C reagents->cool Inert Atmosphere add_nBuLi 3. Add n-BuLi (Dianion Formation) cool->add_nBuLi add_acyl_chloride 4. Add Methyl 4-chlorocarbonylbenzoate (Acylation) add_nBuLi->add_acyl_chloride Stir 30 min warm 5. Warm to Room Temperature add_acyl_chloride->warm Stir 1h at -78°C quench 6. Quench with 1M HCl warm->quench Stir 1h at RT extract 7. Extract with DCM quench->extract wash 8. Wash with NaHCO3 extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Detailed Synthesis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(cyanoacetyl)benzoate is an organic ester with the molecular formula C11H9NO3[1][2][3]. It is a valuable intermediate in organic synthesis, appearing as beige flaky crystals[1][3]. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described procedure is based on the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid[1].

Data Presentation

The following table summarizes the key quantitative data for the reagents and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleMolar Equiv.
Cyanoacetic acidC3H3NO285.06Starting Material2
n-ButyllithiumC4H9Li64.06Reagent4
Methyl 4-chlorocarbonylbenzoateC9H7ClO3198.61Starting Material1
This compound C11H9NO3 203.19 Product -
PropertyValue
Melting Point (°C)171-173
Typical Yield (%)50-80

Experimental Protocol

This protocol details the synthesis of this compound from methyl 4-chlorocarbonylbenzoate and cyanoacetic acid[1].

1. Materials and Reagents:

  • Cyanoacetic acid (1.7 g, 20 mmol)[1]

  • Magnesium sulfate (0.2 mg)[1]

  • 2,2'-Bipyridine (approx. 1 mg)[1]

  • Anhydrous Tetrahydrofuran (THF, 100 mL)[1]

  • n-Butyllithium (1.6 M in hexane, 25 mL, 40 mmol)[1]

  • Methyl 4-chlorocarbonylbenzoate (10 mmol) in methanol (5 mL)[1]

  • 1 M Hydrochloric acid (HCl, 50 mL)[1]

  • Water (25 mL)[1]

  • Dichloromethane (CH2Cl2, 3 x 50 mL)[1]

  • Saturated sodium bicarbonate solution (2 x 50 mL)[1]

  • Magnesium sulfate (for drying)[1]

  • Hexane[1]

  • Ethyl acetate[1]

2. Equipment:

  • 500 mL three-necked flask

  • Two dropping funnels

  • Mechanical stirrer

  • Nitrogen inlet

  • Dry ice/acetone bath

  • Rotary evaporator

  • Chromatography column

3. Reaction Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve cyanoacetic acid (1.7 g, 20 mmol), MgSO4 (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in 100 mL of tetrahydrofuran[1].

  • Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath[1].

  • Slowly add n-butyllithium solution (25 mL, 1.6 M in hexane) through a dropping funnel with stirring. Continue stirring for 30 minutes after the solution turns a slight purple color[1].

  • In a separate funnel, prepare a solution of methyl 4-chlorocarbonylbenzoate (10 mmol) in 5 mL of methanol[1].

  • Add the methyl 4-chlorocarbonylbenzoate solution dropwise to the reaction mixture while maintaining stirring. The cloudy solution will turn yellow during this addition[1].

  • Continue stirring the reaction mixture at -78 °C for 1 hour[1].

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then continue stirring for an additional hour[1].

4. Work-up and Purification:

  • Add 1 M HCl solution (50 mL) dropwise to the reaction mixture; the solution should become clear but remain yellow[1].

  • Add water (25 mL) and dichloromethane (50 mL) to the flask[1].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane[1].

  • Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution[1].

  • Dry the organic layer over magnesium sulfate, filter, and concentrate the solution using a rotary evaporator[1].

  • Purify the crude product by flash chromatography using a hexane:ethyl acetate (6:1) eluent to obtain the target product[1]. The expected yield is between 50-80%[1].

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Dissolve cyanoacetic acid, MgSO4, and 2,2'-bipyridine in THF. cooling 2. Cooling - Cool the reaction mixture to -78 °C. reagents->cooling nBuLi_add 3. n-Butyllithium Addition - Add n-butyllithium solution dropwise. cooling->nBuLi_add ester_add 4. Ester Addition - Add methyl 4-chlorocarbonylbenzoate solution. nBuLi_add->ester_add reaction 5. Reaction - Stir at -78 °C for 1 hour, then warm to room temperature. ester_add->reaction quench 6. Quenching - Add 1 M HCl solution. reaction->quench extraction 7. Extraction - Extract with dichloromethane. quench->extraction wash 8. Washing - Wash with saturated sodium bicarbonate solution. extraction->wash drying 9. Drying and Concentration - Dry over MgSO4 and concentrate. wash->drying purification 10. Purification - Purify by flash chromatography. drying->purification product Final Product This compound purification->product

References

Application Notes and Protocols: Synthesis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-(cyanoacetyl)benzoate, a valuable intermediate in pharmaceutical and chemical synthesis. The outlined method is based on the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its bifunctional nature, containing both a keto and a nitrile group, allows for a wide range of chemical transformations. This document presents a robust and reproducible protocol for its preparation.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of methyl 4-chlorocarbonylbenzoate and cyanoacetic acid in the presence of a strong base.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the synthesis of this compound.

3.1. Materials and Equipment

  • Reagents:

    • Cyanoacetic acid

    • Magnesium sulfate (MgSO₄)

    • 2,2'-Bipyridine

    • Tetrahydrofuran (THF), anhydrous

    • n-Butyllithium (n-BuLi) in hexane (1.6 M solution)

    • Methyl 4-chlorocarbonylbenzoate

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Hexane

    • Ethyl acetate

  • Equipment:

    • 500 mL three-necked round-bottom flask

    • Two dropping funnels

    • Mechanical stirrer

    • Nitrogen inlet

    • Dry ice/acetone bath

    • Rotary evaporator

    • Chromatography column

3.2. Reaction Procedure

  • Preparation of the Cyanoacetic Acid Solution: In a separate flask, dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), magnesium sulfate (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in 100 mL of anhydrous tetrahydrofuran.

  • Reaction Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, two dropping funnels, and a nitrogen inlet.

  • Initial Cooldown: Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Transfer the prepared cyanoacetic acid solution to one of the dropping funnels. Slowly add a 1.6 M solution of n-butyllithium in hexane (25 mL, 40 mmol, 4 eq.) to the reaction flask via the other dropping funnel with vigorous stirring.

  • Formation of the Dianion: Continue stirring for 30 minutes after the addition of n-butyllithium is complete. The solution may take on a slight purple color.

  • Addition of Methyl 4-chlorocarbonylbenzoate: Prepare a solution of methyl 4-chlorocarbonylbenzoate (10 mmol, 1 eq.) in 5 mL of methanol. Add this solution dropwise to the reaction mixture. The cloudy solution should turn yellow.

  • Reaction at Low Temperature: Continue to stir the reaction mixture at -78 °C for 1 hour.

  • Warming to Room Temperature: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Maintain stirring for an additional hour at room temperature.

  • Work-up:

    • Quench the reaction by the dropwise addition of 50 mL of 1 M HCl solution. The solution should become clear and yellow.

    • Add 25 mL of water and 50 mL of dichloromethane.

    • Separate the layers and extract the aqueous layer three times with 50 mL of dichloromethane.

    • Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography using a mixture of hexane and ethyl acetate (6:1) as the eluent to obtain the target product.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
Methyl 4-chlorocarbonylbenzoate10 mmol (1 eq.)Limiting reagent
Cyanoacetic acid20 mmol (2 eq.)
Reagents
n-Butyllithium40 mmol (4 eq.)1.6 M solution in hexane
Solvents
Tetrahydrofuran100 mLAnhydrous
Methanol5 mLTo dissolve the acyl chloride
Reaction Conditions
Initial Temperature-78 °CDry ice/acetone bath
Reaction Time at -78 °C1 hour
Reaction Time at RT1 hour
Purification
Chromatography EluentHexane:Ethyl Acetate (6:1)
Yield 50-80%[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Cyanoacetic Acid, MgSO4, and 2,2'-Bipyridine in THF setup Setup Three-Necked Flask and Cool to -78°C add_nBuLi Add n-Butyllithium (4 eq.) setup->add_nBuLi stir_1 Stir for 30 min add_nBuLi->stir_1 add_acyl_chloride Add Methyl 4-chlorocarbonylbenzoate (1 eq.) in Methanol stir_1->add_acyl_chloride stir_2 Stir at -78°C for 1h add_acyl_chloride->stir_2 warm_rt Warm to Room Temperature and Stir for 1h stir_2->warm_rt quench Quench with 1M HCl warm_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Flash Chromatography (Hexane:EtOAc = 6:1) dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of Methyl 4-(cyanoacetyl)benzoate in Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, incorporating both an active methylene group and a methyl ester, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a key intermediate in the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several important multicomponent reactions.

Key Applications

This compound is primarily utilized as a precursor for the synthesis of polysubstituted heterocycles through multicomponent reactions. The electron-withdrawing benzoyl group enhances the acidity of the adjacent methylene protons, making it a highly reactive component in condensations with electrophiles. Key applications include its use in the Gewald aminothiophene synthesis, the Biginelli reaction for the preparation of dihydropyrimidinones, and the Hantzsch synthesis of dihydropyridines. These reactions are prized for their efficiency and atom economy, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid.

Experimental Protocol: Synthesis of this compound [1]

  • Reagents:

    • Cyanoacetic acid (2 eq.)

    • Magnesium sulfate (catalytic amount)

    • 2,2'-Bipyridine (catalytic amount)

    • n-Butyllithium (1.6 M in hexane, 4 eq.)

    • Methyl 4-chlorocarbonylbenzoate (1 eq.)

    • Tetrahydrofuran (THF), anhydrous

    • 1 M Hydrochloric acid

    • Dichloromethane

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a solution of cyanoacetic acid, magnesium sulfate, and 2,2'-bipyridine in anhydrous THF under a nitrogen atmosphere, slowly add n-butyllithium at -78 °C.

    • After stirring for 30 minutes, add a solution of methyl 4-chlorocarbonylbenzoate in THF dropwise.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the dropwise addition of 1 M HCl.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactant Product Yield
Methyl 4-chlorocarbonylbenzoateThis compound50-80%

Diagram: Synthesis of this compound

G cluster_reagents reagents Cyanoacetic Acid, n-BuLi, THF, -78 °C start Methyl 4-chlorocarbonylbenzoate product This compound start->product Acylation intermediate Dianion of Cyanoacetic Acid

Caption: Synthetic route to this compound.

Application in Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes, which are important scaffolds in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. This compound can serve as the active methylene component in this reaction.

Experimental Protocol: Gewald Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Reagents:

    • Cyclohexanone (1 mmol)

    • This compound (1 mmol)

    • Elemental Sulfur (1 mmol)

    • Morpholine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, combine cyclohexanone, this compound, elemental sulfur, and a catalytic amount of morpholine in ethanol.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Reactants Product Yield
Cyclohexanone, this compound, SulfurMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (analog)70-85%

Diagram: Gewald Aminothiophene Synthesis Workflow

G start Mix Reactants: Ketone/Aldehyde This compound Sulfur Morpholine in Ethanol reflux Reflux (3-4 h) start->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitation cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash product Pure 2-Aminothiophene Derivative filter_wash->product

Caption: Workflow for the Gewald aminothiophene synthesis.

Application in Biginelli Reaction

The Biginelli reaction is a multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or other active methylene compound), and urea. These products are of interest due to their wide range of biological activities.

Experimental Protocol: Biginelli-type Synthesis of Dihydropyrimidinone Derivatives

  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1 mmol)

    • This compound (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst (e.g., HCl, Lewis acid)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of the aromatic aldehyde, this compound, urea (or thiourea), and a catalytic amount of acid in ethanol is refluxed for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and recrystallized to afford the pure dihydropyrimidinone.

Reactants Product Class Typical Yields
Aromatic Aldehyde, this compound, Urea4-Aryl-5-cyano-6-(4-methoxycarbonylphenyl)-3,4-dihydropyrimidin-2(1H)-one60-90%

Diagram: Biginelli Reaction Logical Pathway

G aldehyde Aromatic Aldehyde product Dihydropyrimidinone Derivative aldehyde->product active_methylene This compound active_methylene->product urea Urea / Thiourea urea->product catalyst Acid Catalyst catalyst->product

Caption: Reactants leading to dihydropyrimidinones in the Biginelli reaction.

Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives, which are notable for their use as calcium channel blockers. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Experimental Protocol: Hantzsch-type Synthesis of 1,4-Dihydropyridine Derivatives [2]

  • Reagents:

    • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1 mmol)

    • This compound (1 mmol)

    • Dimedone (1 mmol)

    • Ammonium acetate (1.5 mmol)

    • Ethanol (solvent)

    • Catalyst (optional, e.g., supported ZnO nanoparticles)

  • Procedure:

    • A mixture of the aldehyde, this compound, dimedone, and ammonium acetate is refluxed in ethanol. A catalyst can be added to improve reaction rates and yields.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the product is isolated by filtration.

    • The crude product is washed with cold ethanol and recrystallized to yield the pure 1,4-dihydropyridine derivative.

Reactants Product Class Typical Yields
Aromatic Aldehyde, this compound, Dimedone, NH4OAcPolyhydroquinoline derivatives85-95%

Diagram: Hantzsch Dihydropyridine Synthesis Experimental Workflow

G mix Combine Aldehyde, this compound, Dimedone, and Ammonium Acetate in Ethanol reflux Reflux Reaction Mixture mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Product by Filtration cool->isolate purify Wash with Cold Ethanol and Recrystallize isolate->purify product Pure 1,4-Dihydropyridine Derivative purify->product

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of diverse heterocyclic frameworks through efficient multicomponent reactions. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules for pharmaceutical and materials science applications. The adaptability of these reactions allows for the generation of large libraries of compounds for screening and optimization in drug discovery programs.

References

Application Notes and Protocols for the Purification of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 4-(cyanoacetyl)benzoate, a key intermediate in various synthetic applications. The purity of this compound is critical for ensuring reproducible results in research and the quality of downstream products in drug development. The following sections detail two primary purification techniques: flash column chromatography and recrystallization.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 69316-08-1[1][2]
Molecular Formula C₁₁H₉NO₃[1][3]
Molecular Weight 203.19 g/mol [1][3]
Appearance Beige flaky crystals[2][4]
Melting Point 171-173 °C[1][2][4]
Purity (typical) ≥98%[2]

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude product. For mixtures with significant amounts of byproducts, flash column chromatography is the recommended initial purification step. For material that is already of moderate purity and requires further refinement to achieve high purity, recrystallization is an effective technique.

A general workflow for the purification of this compound is outlined below.

PurificationWorkflow Crude Crude Methyl 4-(cyanoacetyl)benzoate Chromatography Flash Column Chromatography Crude->Chromatography Purity_Check1 Purity Assessment (TLC, NMR) Chromatography->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization If further purification is needed Pure_Product Pure Methyl 4-(cyanoacetyl)benzoate Purity_Check1->Pure_Product If pure Purity_Check2 Final Purity Assessment (Melting Point, NMR, HPLC) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Figure 1. General workflow for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying this compound from reaction byproducts and unreacted starting materials. A suggested solvent system for the elution is a mixture of hexane and ethyl acetate.[4]

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Experimental Protocol
  • Preparation of the Column:

    • Select an appropriate size glass column. For purification of 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in hexane (or the initial, least polar eluent). For 1 gram of crude product, use approximately 30-50 grams of silica gel.

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

    • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb onto the silica. Repeat this step 2-3 times.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent, starting with a non-polar mixture and gradually increasing the polarity. Based on available data, a starting eluent of hexane:ethyl acetate (6:1) is recommended.[4]

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions. The desired product should have a distinct Rf value.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product as a solid.

    • Determine the yield and assess the purity by melting point and spectroscopic methods (e.g., NMR).

A visual representation of the flash column chromatography workflow is provided below.

ColumnChromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation Pack Pack Column with Silica Gel Slurry Equilibrate Equilibrate with Initial Eluent Pack->Equilibrate Load Load Sample onto Column Equilibrate->Load Dissolve Dissolve Crude Product in Minimal Solvent Dissolve->Load Elute Elute with Hexane: Ethyl Acetate (6:1) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (MP, NMR) Evaporate->Analyze

Figure 2. Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline this compound, provided a suitable solvent is identified. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.

Materials and Equipment
  • Partially purified this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof with water or hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass rod

Experimental Protocol
  • Solvent Screening:

    • Due to limited specific solubility data, a solvent screen is necessary.

    • Place a small amount (e.g., 20-30 mg) of the compound into several small test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A suitable solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes that did not show dissolution. A good recrystallization solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent or solvent system. Common solvent pairs for polar compounds include ethanol/water or ethyl acetate/hexane.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just cover the solid.

    • Heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more hot solvent dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent.

    • Determine the yield and assess the purity by measuring the melting point and obtaining spectroscopic data. A sharp melting point close to the literature value (171-173 °C) is indicative of high purity.[1][2][4]

The logical steps for developing a recrystallization protocol are illustrated in the following diagram.

RecrystallizationProtocol Start Start with Crude Solid Screen Screen Solvents (Solubility Tests) Start->Screen Dissolve Dissolve Solid in Minimal Hot Solvent Screen->Dissolve Select best solvent Cool Cool Solution Slowly to Room Temperature Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Collect Crystals by Vacuum Filtration Ice_Bath->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Analyze Analyze Purity (MP, NMR) Dry->Analyze

Figure 3. Step-by-step recrystallization protocol development.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any experimental work.

References

Application Notes and Protocols for the Purification of Methyl 4-(cyanoacetyl)benzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Methyl 4-(cyanoacetyl)benzoate using column chromatography. The protocol is designed to be a practical guide for obtaining a high-purity final product, which is often a critical intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a β-keto ester derivative that serves as a valuable building block in organic synthesis. The purity of this intermediate is paramount for the success of subsequent reactions and the integrity of the final products. Column chromatography, particularly flash chromatography, is an effective method for purifying this compound by separating it from unreacted starting materials and byproducts from its synthesis.[1] This protocol outlines a standard procedure using silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Data Presentation

The following tables summarize the key quantitative parameters for the successful column chromatography purification of this compound. These values are based on established laboratory practices and specific information available for this compound.

Table 1: Materials and Reagents

ParameterValue/DescriptionNotes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography, providing good resolution.
Mobile Phase 6:1 Hexane:Ethyl Acetate (v/v)An effective eluent system for the separation of this compound.[1]
Crude Sample Crude this compoundTypically a beige, flaky crystalline solid.[1]
Solvents for Loading Dichloromethane or AcetoneFor dissolving the sample before loading onto the column.
Anhydrous Sodium Sulfate Reagent GradeFor drying the combined pure fractions.

Table 2: Column Chromatography Parameters

ParameterValue/DescriptionNotes
Silica Gel to Crude Ratio 40:1 to 60:1 (w/w)A higher ratio can be used for difficult separations.
Column Dimensions Dependent on scale (e.g., 2-4 cm diameter)Should accommodate the required amount of silica gel.
Packing Method Wet Slurry PackingPreferred method to avoid air bubbles and channel formation.
Sample Loading Dry LoadingRecommended for solids to ensure a narrow sample band.
Elution Mode IsocraticThe solvent composition remains constant throughout the separation.
Flow Rate 5-10 cm/min (column height)Achieved by applying gentle air or nitrogen pressure.
Fraction Size ~10-20 mLAdjust based on column size and separation progress.
Typical Yield 50-80%Dependent on the purity of the crude material.[1]
Expected Purity >98%Verifiable by analytical techniques such as HPLC or NMR.

Experimental Protocols

This section provides a step-by-step guide for the purification of this compound.

Preparation of the Mobile Phase

Prepare a sufficient volume of the 6:1 hexane:ethyl acetate mobile phase. For example, to make 700 mL, mix 600 mL of hexane with 100 mL of ethyl acetate. Ensure the solvents are of appropriate purity (e.g., HPLC grade).

Column Packing (Wet Slurry Method)
  • Select a glass column of appropriate size based on the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase. The consistency should be easily pourable.

  • Pour the silica gel slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Add a protective layer of sand (approx. 1 cm) on top of the packed silica gel.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane or acetone.

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Continuously monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure product.

Product Isolation
  • Combine the pure fractions into a round-bottom flask.

  • Dry the solution over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the key workflows in this purification protocol.

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (6:1 Hexane:EtOAc) pack_column Pack Column (Wet Slurry Method) prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions isolate_product Isolate Product (Rotary Evaporation) combine_fractions->isolate_product final_product Purified Methyl 4-(cyanoacetyl)benzoate isolate_product->final_product column_setup cluster_column Column Setup cluster_flow column_layers Mobile Phase (Eluent) Protective Sand Layer Dry-Loaded Sample Silica Gel (Stationary Phase) Sand Layer Cotton/Glass Wool Plug fractions_out Fractions Out column_layers:s->fractions_out eluent_in Eluent In eluent_in->column_layers:n

References

Application Notes and Protocols for the Recrystallization of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-(cyanoacetyl)benzoate is an organic ester that serves as a valuable intermediate and building block in chemical synthesis.[1][2] Its molecular structure is particularly useful for the development of more complex molecules in medicinal chemistry and materials science. The purity of this compound is critical for achieving reliable and reproducible results in subsequent reactions and biological assays. This document provides a detailed protocol for the purification of this compound via recrystallization, a fundamental technique for obtaining high-purity crystalline solids.

Physicochemical Properties and Data

A summary of the key properties of this compound is presented below. This data is essential for handling, characterization, and quality control.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1][3][4]
Molecular Weight 203.19 g/mol [1][3][4]
Appearance Beige flaky crystals[1][5]
Melting Point 171-173 °C (lit.)[1][3][5]
Purity (Typical) ≥98%[5][6]
CAS Number 69316-08-1[1][4][7]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a solid in a solvent increases with temperature. In an ideal recrystallization, the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization). By dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the majority of impurities behind in the solution.

Experimental Protocol: Recrystallization

This protocol details the procedure for purifying this compound. A preliminary solvent screening is recommended to identify the optimal solvent or solvent system.

1. Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Vacuum source (e.g., aspirator)

  • Filter paper

  • Spatula

  • Glass funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Drying oven or vacuum desiccator

  • Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene)

2. Solvent Selection (Small-Scale Test):

Before proceeding with the bulk sample, identify a suitable solvent.

  • Place ~20-30 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this temperature.

  • Heat the mixture gently. An ideal solvent will dissolve the solid completely at or near its boiling point.

  • If the solid dissolves, cool the test tube to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.

  • If the compound is too soluble in one solvent and not soluble enough in another, a two-solvent (miscible pair) system may be effective.

Note: Alcohols like methanol or ethanol are often effective for recrystallizing moderately polar compounds similar to methyl benzoate derivatives.[8][9]

3. Recrystallization Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just dissolves, creating a saturated solution. Avoid adding an excess of solvent, as this will reduce the recovery yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a pre-heated, clean Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

4. Characterization:

  • Melting Point: Determine the melting point of the dried, recrystallized product. A sharp melting point within the literature range (171-173 °C) is indicative of high purity.[1][3]

  • Yield Calculation: Weigh the final product and calculate the percent recovery.

5. Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is classified as an irritant; avoid contact with skin and eyes.[4]

  • Handle flammable organic solvents with care and away from ignition sources.

  • When dealing with acid waste from synthesis, neutralize it carefully with a base like sodium bicarbonate before disposal.[10]

Visualized Workflow

The following diagram illustrates the logical steps of the recrystallization procedure.

Recrystallization_Workflow cluster_main Recrystallization Protocol start Crude Methyl 4-(cyanoacetyl)benzoate dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_decision Insoluble Impurities Present? dissolve->hot_filter_decision hot_filter 2. Perform Hot Filtration hot_filter_decision->hot_filter Yes cool 3. Cool Solution Slowly to Induce Crystallization hot_filter_decision->cool No hot_filter->cool isolate 4. Isolate Crystals via Vacuum Filtration cool->isolate wash 5. Wash Crystals with Cold Solvent isolate->wash dry 6. Dry the Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow diagram for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Spectral Interpretation of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, incorporating a methyl ester, a ketone, a methylene group, and a nitrile, gives rise to a unique spectral signature. Accurate interpretation of its spectral data is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. These application notes provide a detailed guide to the spectral characteristics of this compound and standardized protocols for data acquisition.

Chemical Structure

IUPAC Name: Methyl 4-(2-cyanoacetyl)benzoate[1] Molecular Formula: C₁₁H₉NO₃[1] Molecular Weight: 203.19 g/mol [1] CAS Number: 69316-08-1[1]

Spectral Data Summary

The following tables summarize the predicted and experimentally observed spectral data for this compound.

Table 1: FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~2260MediumC≡N Stretch (Nitrile)
~1725StrongC=O Stretch (Ester)
~1685StrongC=O Stretch (Ketone)
~1600, ~1450Medium-StrongAromatic C=C Bending
~1280StrongC-O Stretch (Ester)
~1100MediumC-C Stretch
Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Doublet2HAromatic Protons (ortho to ester)
~8.00Doublet2HAromatic Protons (ortho to ketone)
~4.00Singlet2H-CH₂- (Methylene)
~3.95Singlet3H-OCH₃ (Methyl Ester)
Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~190C=O (Ketone)
~165C=O (Ester)
~138Aromatic C (para to ester)
~134Aromatic C (para to ketone)
~130Aromatic CH (ortho to ester)
~128Aromatic CH (ortho to ketone)
~116C≡N (Nitrile)
~53-OCH₃ (Methyl Ester)
~49-CH₂- (Methylene)
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative Intensity (%)Proposed Fragment Ion
20340[M]⁺ (Molecular Ion)
17260[M - OCH₃]⁺
163100[M - C₂H₂O]⁺
14430[M - COOCH₃]⁺
13070[C₈H₄NO]⁺
10250[C₇H₄N]⁺
7645[C₆H₄]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for this compound.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Instrumentation: FT-IR Spectrometer with a Diamond ATR accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount (approximately 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

  • Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Acquire the FT-IR spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with isopropanol after the measurement.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the ¹³C NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Determine the chemical shifts relative to the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Protocol 3: Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Set the GC oven temperature program to ensure the elution of the compound. A typical program might start at 100°C and ramp up to 250°C.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The compound will be separated by the GC column and introduced into the mass spectrometer.

  • Acquire the mass spectrum in EI mode at 70 eV.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Unknown_Compound Unknown Compound FTIR FT-IR Spectroscopy Unknown_Compound->FTIR NMR NMR Spectroscopy Unknown_Compound->NMR MS Mass Spectrometry Unknown_Compound->MS Functional_Groups Identify Functional Groups FTIR->Functional_Groups Connectivity Determine Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Molecular_Weight Determine Molecular Weight & Formula MS->Molecular_Weight Proposed_Structure Propose Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Molecular_Weight->Proposed_Structure Structure_Verification Verify with All Data Proposed_Structure->Structure_Verification

References

Application Notes: Infrared Spectral Characteristics of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the infrared (IR) spectral characteristics of Methyl 4-(cyanoacetyl)benzoate, a compound of interest in chemical synthesis and drug development.[1] Understanding its IR spectrum is crucial for identification, purity assessment, and monitoring of chemical reactions involving this molecule.

Introduction

This compound is a solid, beige, flaky crystalline substance with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . Its structure incorporates three key functional groups that give rise to a characteristic infrared spectrum: a nitrile (-C≡N), an aromatic ketone (C=O), and a methyl ester (-COOCH₃). Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds. The resulting spectrum provides a unique fingerprint, allowing for the identification of these functional groups and the overall molecular structure.

Key Infrared Spectral Characteristics

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected and observed absorption frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
NitrileC≡N stretch2260 - 2220Medium - Strong, Sharp
Aromatic KetoneC=O stretch1700 - 1680Strong
Methyl EsterC=O stretch1750 - 1735Strong
Aromatic RingC=C stretch1600 - 1450Medium - Weak (multiple bands)
Methyl EsterC-O stretch1300 - 1000Strong (multiple bands)
Aromatic C-HC-H stretch3100 - 3000Medium - Weak
Aliphatic C-H (CH₂)C-H stretch2960 - 2850Medium - Weak

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocol: Obtaining the IR Spectrum

This protocol details the procedure for acquiring a high-quality ATR-FTIR spectrum of solid this compound. Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

Procedure:

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Initiate the sample scan using the spectrometer's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the mid-infrared range (4000 - 400 cm⁻¹).

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption peaks corresponding to the functional groups of this compound.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a soft, lint-free wipe.

    • Clean the crystal surface thoroughly with a wipe dampened with methanol or isopropanol.

    • Allow the crystal to dry completely before the next use.

Visualization of Key Structural-Spectral Relationships

The following diagrams illustrate the relationship between the functional groups of this compound and their characteristic IR absorption regions, as well as a workflow for spectral acquisition and analysis.

Functional Groups and IR Absorptions of this compound cluster_molecule This compound cluster_groups Functional Groups cluster_ir Characteristic IR Absorption Regions (cm⁻¹) Molecule C₁₁H₉NO₃ Nitrile Nitrile (-C≡N) Molecule->Nitrile Ketone Aromatic Ketone (C=O) Molecule->Ketone Ester Methyl Ester (-COOCH₃) Molecule->Ester IR_Nitrile ~2230 cm⁻¹ Nitrile->IR_Nitrile C≡N Stretch IR_Ketone ~1690 cm⁻¹ Ketone->IR_Ketone C=O Stretch IR_Ester_CO ~1740 cm⁻¹ Ester->IR_Ester_CO C=O Stretch IR_Ester_C_O 1300-1000 cm⁻¹ Ester->IR_Ester_C_O C-O Stretch Workflow for IR Spectral Analysis Start Start Sample_Prep Prepare Solid Sample (ATR Method) Start->Sample_Prep Background_Scan Perform Background Scan Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Process Spectrum (e.g., Baseline Correction) Sample_Scan->Data_Processing Peak_Identification Identify Characteristic Peaks Data_Processing->Peak_Identification Analysis Correlate Peaks to Functional Groups Peak_Identification->Analysis End End Analysis->End

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol and analysis of the fragmentation pattern of Methyl 4-(cyanoacetyl)benzoate (C11H9NO3, Molecular Weight: 203.19 g/mol ) using mass spectrometry.[1][2] Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various research and development settings, including pharmaceutical and chemical synthesis. This document outlines a general experimental procedure for acquiring the mass spectrum and presents a proposed fragmentation pathway based on established principles of mass spectrometry. The data is summarized in a clear, tabular format for easy reference.

Introduction

This compound is an organic compound containing a methyl ester, a ketone, and a nitrile functional group attached to a central benzene ring. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions and fragment ions. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. This note details the expected fragmentation of this compound.

Experimental Protocol

A general protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane or similar non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.

Results and Discussion

The electron ionization of this compound is expected to produce a molecular ion ([M]•+) at m/z 203. Subsequent fragmentation is proposed to occur through several key pathways, driven by the stability of the resulting fragment ions. General principles suggest that fragmentation often occurs at bonds adjacent to functional groups like carbonyls and esters.[3][4]

Proposed Fragmentation Pathway:

The primary fragmentation events for the molecular ion of this compound ([C11H9NO3]•+) are anticipated to involve the following cleavages:

  • Loss of a methoxy radical (•OCH3): Cleavage of the C-O bond in the methyl ester group is a common fragmentation pathway for methyl esters. This would result in the formation of a stable acylium ion at m/z 172.

  • Loss of the methoxycarbonyl radical (•COOCH3): Fragmentation involving the loss of the entire methyl ester group would lead to an ion at m/z 144.

  • Cleavage of the cyanoacetyl side chain:

    • Loss of the cyanomethyl radical (•CH2CN): This would generate a benzoyl cation derivative at m/z 163.

    • Loss of the cyanoacetyl radical (•COCH2CN): This fragmentation would result in a methyl benzoate cation at m/z 135.

  • Decarboxylation: While more common in negative ion mode for benzoate anions, loss of CO2 (44 u) from certain fragment ions in positive ion mode can also occur.[5]

  • Formation of the Phenyl Cation: Further fragmentation of the benzoyl-containing ions can lead to the loss of carbon monoxide (CO), resulting in the formation of a phenyl cation or substituted phenyl cations. For example, the ion at m/z 105, common in benzoate fragmentation, could lose CO to form an ion at m/z 77.[3][6]

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and the corresponding neutral loss from the molecular ion.

m/zProposed Fragment Ion StructureNeutral LossFormula of Lost Neutral
203[C11H9NO3]•+ (Molecular Ion)--
172[M - •OCH3]+•OCH3CH3O
163[M - •CH2CN]+•CH2CNC2H2N
144[M - •COOCH3]+•COOCH3C2H3O2
135[M - •COCH2CN]+•COCH2CNC3H2NO
105[C7H5O]+C4H4NO2C4H4NO2
77[C6H5]+C5H4NO3C5H4NO3

Visualization of Fragmentation Pathway

The logical flow of the proposed fragmentation of this compound is illustrated in the following diagram.

Fragmentation_Pathway M [M]•+ m/z = 203 F172 [M - •OCH3]+ m/z = 172 M->F172 - •OCH3 F163 [M - •CH2CN]+ m/z = 163 M->F163 - •CH2CN F144 [M - •COOCH3]+ m/z = 144 M->F144 - •COOCH3 F135 [M - •COCH2CN]+ m/z = 135 M->F135 - •COCH2CN F163->F135 - CO F105 [C7H5O]+ m/z = 105 F135->F105 - CH2O F77 [C6H5]+ m/z = 77 F105->F77 - CO

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to proceed through characteristic losses of its functional groups, including the methoxy radical from the ester, and various parts of the cyanoacetyl side chain. The resulting fragment ions provide a clear pattern for the structural confirmation of this molecule. The experimental protocol and the proposed fragmentation scheme detailed in this application note serve as a valuable resource for researchers and scientists working with this compound, facilitating its unambiguous identification in complex mixtures.

References

Application Notes and Protocols for Methyl 4-(cyanoacetyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a versatile bifunctional chemical intermediate that holds significant promise in the field of medicinal chemistry. Its unique structure, featuring a reactive cyanoacetyl group and a benzoate moiety, makes it an ideal scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel bioactive molecules. The inherent reactivity of the active methylene group and the cyano function allows for its facile conversion into various heterocyclic systems, including pyridazinones and pyrazoles, which are known to exhibit a wide array of pharmacological activities.

Chemical Properties and Synthesis

Chemical Name: Methyl 4-(2-cyanoacetyl)benzoate CAS Number: 69316-08-1 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol Appearance: Beige flaky crystals

Synthesis Protocol: From Methyl 4-(chlorocarbonyl)benzoate and Cyanoacetic Acid

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Methyl 4-(chlorocarbonyl)benzoate

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-Bipyridine

  • n-Butyllithium (n-BuLi) in hexane

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked flask (500 mL)

  • Dropping funnels

  • Mechanical stirrer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (2.0 eq.), a catalytic amount of MgSO₄, and a catalytic amount of 2,2'-bipyridine in anhydrous THF.

  • Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (4.0 eq.) dropwise while stirring. Continue stirring for 30 minutes after the addition is complete, during which the solution may take on a slight purple color.

  • Add a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in methanol dropwise. The cloudy solution should turn yellow.

  • Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

  • Quench the reaction by the dropwise addition of 1 M HCl solution until the solution becomes clear.

  • Add water and dichloromethane to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash twice with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate (6:1) mobile phase to obtain the pure this compound.

Workflow for the Synthesis of this compound:

cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Reaction Steps Cyanoacetic_Acid Cyanoacetic Acid Reaction Reaction at -78°C to RT Cyanoacetic_Acid->Reaction Methyl_4_chlorocarbonylbenzoate Methyl 4-(chlorocarbonyl)benzoate Methyl_4_chlorocarbonylbenzoate->Reaction nBuLi n-BuLi nBuLi->Reaction THF THF THF->Reaction MeOH Methanol MeOH->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Heterocycles

This compound serves as a key building block for the synthesis of various heterocyclic systems, most notably pyridazinones and pyrazoles, which are scaffolds of high interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine hydrate is a fundamental step in the synthesis of pyridazinone derivatives. The resulting 6-(4-(methoxycarbonyl)phenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile can be further modified to generate a library of compounds for biological screening.

General Protocol for Pyridazinone Synthesis:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.0-1.2 eq.) to the solution.

  • Reflux the reaction mixture for a specified time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a cold solvent, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Flow for Pyridazinone Synthesis and Derivatization:

Start This compound Reaction1 Reaction with Hydrazine Hydrate Start->Reaction1 Intermediate 6-(4-(methoxycarbonyl)phenyl) -3-oxo-2,3-dihydropyridazine -4-carbonitrile Reaction1->Intermediate Derivatization Further Chemical Modifications (e.g., N-alkylation, hydrolysis, amidation) Intermediate->Derivatization Library Library of Pyridazinone Derivatives Derivatization->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit Hit Compounds Screening->Hit cluster_synthesis One-Pot Synthesis cluster_evaluation Biological Evaluation Reactants This compound + Aromatic Aldehyde + Malononitrile + Hydrazine Hydrate Reaction Multicomponent Reaction Reactants->Reaction Product Pyranopyrazole Derivative Reaction->Product Assay Cytotoxicity Assay (MTT) Product->Assay Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Cell_Lines->Assay Data IC50 Values Assay->Data

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-(cyanoacetyl)benzoate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and data to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the acylation of the cyanoacetic acid dianion with methyl 4-chlorocarbonylbenzoate.

Q1: My reaction yield is consistently low (below 50%). What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several critical factors:

  • Incomplete formation of the dianion: The reaction requires the formation of a dianion from cyanoacetic acid using a strong base like n-butyllithium (n-BuLi). Insufficient base or addition at a temperature that is too high can lead to incomplete deprotonation. It is crucial to use at least two equivalents of n-BuLi to deprotonate both the carboxylic acid and the α-carbon.

  • Moisture in the reaction: n-Butyllithium is highly reactive with water. Any moisture present in the glassware, solvent (THF), or cyanoacetic acid will consume the n-BuLi, reducing the amount available to form the dianion and thereby lowering the yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions of the acyl chloride: The acylating agent, methyl 4-chlorocarbonylbenzoate, is highly reactive and can be consumed by side reactions if the dianion is not formed efficiently or if there are nucleophilic impurities present.

  • Decarboxylation of cyanoacetic acid: While cyanoacetic acid typically decarboxylates at high temperatures (around 160 °C), prolonged reaction times or localized heating could potentially lead to some degradation, although this is less likely under the cryogenic conditions of the initial reaction steps.[1]

Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?

A2: The primary byproduct of concern is the self-condensation product of the starting materials or the product of the reaction of n-BuLi with the ester group of the acyl chloride. To minimize byproduct formation:

  • Control the temperature: The initial deprotonation of cyanoacetic acid should be carried out at a very low temperature (-78 °C) to prevent side reactions. The dropwise addition of the acyl chloride should also be done at this low temperature to ensure it reacts preferentially with the cyanoacetic acid dianion.

  • Slow addition of reagents: Add the n-BuLi and the methyl 4-chlorocarbonylbenzoate solution slowly (dropwise) to maintain control over the reaction and minimize localized high concentrations of reagents that could lead to side reactions.

  • Purification of starting materials: Ensure the purity of your cyanoacetic acid and methyl 4-chlorocarbonylbenzoate. Impurities can lead to a host of unwanted side reactions.

Q3: The purification of the final product by column chromatography is difficult and results in product loss. Are there alternative purification methods?

A3: Purification of β-keto nitriles can indeed be challenging. If you are experiencing difficulties with column chromatography, consider the following:

  • Recrystallization: As this compound is a solid (beige flaky crystals), recrystallization can be an effective method for purification.[2][3] You will need to screen for a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-base extraction: During the workup, washing with a saturated sodium bicarbonate solution helps to remove any unreacted cyanoacetic acid.[2] Ensuring this step is performed thoroughly can simplify the subsequent purification.

Q4: How critical is the stoichiometry of the reagents?

A4: The stoichiometry is critical for achieving a good yield. The reaction involves the formation of a dianion, so at least two equivalents of n-butyllithium per equivalent of cyanoacetic acid are necessary. The provided protocol uses 2 equivalents of cyanoacetic acid and 4 equivalents of n-BuLi for every 1 equivalent of methyl 4-chlorocarbonylbenzoate, which suggests that an excess of the nucleophile is beneficial.[2]

Quantitative Data on Reaction Parameters

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides expected trends and data from analogous β-keto nitrile syntheses that can guide optimization.

ParameterConditionExpected Yield RangeRemarks
Temperature -78 °C for dianion formation and acylation50-80%Maintaining cryogenic temperatures is crucial to prevent side reactions.[2]
Warmer temperatures (e.g., > -50 °C)< 40%Increased likelihood of side reactions and decomposition.
n-BuLi Equivalents 4.0 eq. (relative to acyl chloride)50-80%Ensures complete formation of the dianion from 2 eq. of cyanoacetic acid.[2]
(vs. Cyanoacetic Acid)< 2.0 eq.Significantly lowerIncomplete dianion formation will be the primary limiting factor.
Reaction Time 1 hour at -78 °C, then warm to RT for 1 hour50-80%This allows for the completion of the acylation at low temperature before quenching.[2]
Shorter reaction timesPotentially lowerThe reaction may not go to completion.
Longer reaction times at RTPotentially lowerIncreased risk of side reactions and decomposition.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound.[2]

Materials:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-bipyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Methyl 4-chlorocarbonylbenzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (or sodium sulfate) for drying

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Cyanoacetic Acid Solution: In a three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (2.0 eq.), a catalytic amount of MgSO₄, and a small amount of 2,2'-bipyridine in anhydrous THF.

  • Dianion Formation: Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (4.0 eq.) dropwise via a dropping funnel. A slight purple color should appear, indicating the formation of the dianion. Continue stirring for 30 minutes at -78 °C.

  • Acylation: Dissolve methyl 4-chlorocarbonylbenzoate (1.0 eq.) in a small amount of anhydrous THF or methanol and add it to the other dropping funnel. Add this solution dropwise to the reaction mixture at -78 °C. The cloudy solution should turn yellow.

  • Reaction Progression: Continue stirring the reaction mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir at room temperature for an additional hour.

  • Quenching and Extraction: Quench the reaction by slowly adding 1 M HCl solution dropwise. Add water and dichloromethane, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash twice with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography using a hexane:ethyl acetate (6:1) mobile phase to yield this compound as beige flaky crystals. The expected yield is in the range of 50-80%.[2]

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Cyanoacetic acid in THF) dianion_formation Dianion Formation (Add n-BuLi at -78°C) reagent_prep->dianion_formation acylation Acylation (Add Methyl 4-chlorocarbonylbenzoate at -78°C) dianion_formation->acylation reaction_completion Reaction Completion (Warm to RT) acylation->reaction_completion quench Quenching (Add 1M HCl) reaction_completion->quench extraction Extraction (DCM and Water) quench->extraction wash Washing (Sat. NaHCO3) extraction->wash dry_concentrate Drying and Concentration wash->dry_concentrate purification Purification (Column Chromatography) dry_concentrate->purification product Final Product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_moisture Check for Moisture (Anhydrous conditions? Dried reagents?) start->check_moisture Yes impurity Impurity Issues? start->impurity No check_base Verify n-BuLi (Titrated? Sufficient equivalents?) check_moisture->check_base check_temp Review Temperature Control (Maintained -78°C?) check_base->check_temp check_purity Assess Starting Material Purity check_temp->check_purity slow_addition Slow Down Reagent Addition impurity->slow_addition Yes optimize_purification Optimize Purification (Recrystallization? Different solvent system?) impurity->optimize_purification No, purification issue

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Identifying common impurities in Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(cyanoacetyl)benzoate. The information is designed to help identify and resolve common purity issues encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These impurities form when this compound degrades due to factors like exposure to light, heat, or incompatible pH conditions.

  • Residual Solvents: These are organic volatile impurities that remain from the synthesis and purification steps.[1]

Q2: Which specific process-related impurities should I be aware of?

A2: Based on common synthetic routes, such as the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid, the following process-related impurities are plausible:

  • Unreacted Starting Materials:

    • Methyl 4-chlorocarbonylbenzoate

    • Cyanoacetic acid

  • Intermediates and By-products:

    • Methyl 4-(malonyl)benzoate: Formed by the hydrolysis of the nitrile group.

    • 4-Carboxy-alpha-cyanoacetophenone: Resulting from the hydrolysis of the methyl ester.

    • Self-condensation products: Arising from the reaction of the enolate of this compound with another molecule of the same compound, a common side reaction in Claisen-type condensations.[2]

Q3: What are the likely degradation products of this compound?

A3: The cyanoacetyl and methyl ester functional groups are susceptible to degradation. Key degradation pathways include:

  • Hydrolysis: The ester group can hydrolyze to a carboxylic acid, and the nitrile group can hydrolyze to a carboxylic acid or an amide, particularly under acidic or basic conditions.

  • Decarboxylation: As a derivative of cyanoacetic acid, the molecule may undergo decarboxylation upon heating, leading to the loss of CO2.[3][4][5]

Q4: What are some common residual solvents that might be present?

A4: The solvents used in the synthesis and purification will determine the potential residual solvents. Based on a common synthesis protocol, these may include:[2]

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • n-Butyllithium (as a solution in hexanes)

These are typically classified based on their toxicity, with regulatory guidelines suggesting limits for their presence in pharmaceutical products.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis, consider the following troubleshooting steps:

Potential Cause & Solution Table

Potential CauseRecommended Action
Unreacted Starting Materials Compare the retention times of the unknown peaks with those of authentic standards of methyl 4-chlorocarbonylbenzoate and cyanoacetic acid. Optimize the reaction time and stoichiometry to ensure complete conversion.
Side-Reaction Products Characterize the unknown peaks using LC-MS to determine their mass-to-charge ratio. This can help identify potential by-products like hydrolyzed or self-condensation products. Adjust reaction conditions (e.g., temperature, base) to minimize side reactions.
Degradation Products If the sample is old or has been stored improperly, degradation may have occurred. Perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally generate degradation products and compare their retention times with the unknown peaks.[6]
Contaminated Solvents or Reagents Analyze the solvents and reagents used in your synthesis and sample preparation to rule out contamination.
Issue 2: Presence of Volatile Impurities in GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities like residual solvents.

Potential Cause & Solution Table

Potential CauseRecommended Action
Residual Solvents from Synthesis Use a headspace GC-MS method for the quantitative analysis of residual solvents. Compare the retention times and mass spectra of the observed peaks with a library of common solvents.
Inefficient Purification Optimize the final purification step (e.g., recrystallization, column chromatography) to effectively remove residual solvents. Ensure the product is thoroughly dried under vacuum.
Issue 3: Inconsistent NMR Spectra

Discrepancies in Nuclear Magnetic Resonance (NMR) spectra can indicate the presence of impurities.

Potential Cause & Solution Table

Potential CauseRecommended Action
Process-Related Impurities Look for signals that do not correspond to the structure of this compound. For example, the absence of the characteristic singlet for the methylene protons or the appearance of new aromatic signals could indicate a side product.
Residual Solvents Compare the observed signals with the known chemical shifts of common laboratory solvents in the deuterated solvent used for the NMR analysis.[7]
Water A broad singlet, often in the range of 1.5-4.5 ppm depending on the solvent, can indicate the presence of water.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO4)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexane)

  • Methyl 4-chlorocarbonylbenzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask flushed with nitrogen and cooled to -78 °C, dissolve cyanoacetic acid, MgSO4, and 2,2'-bipyridine in THF.

  • Slowly add n-butyllithium solution with stirring. Continue stirring for 30 minutes after a slight purple color appears.

  • Add a solution of methyl 4-chlorocarbonylbenzoate in methanol dropwise. The solution will turn yellow.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for another hour.

  • Quench the reaction by the dropwise addition of 1 M HCl.

  • Add water and dichloromethane, and separate the layers.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash twice with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography (hexane:ethyl acetate = 6:1).

Analytical Methods for Impurity Detection

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with a range of polarities.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Technique: Headspace GC-MS is the preferred method for analyzing residual solvents.

  • Column: A column with a stationary phase suitable for separating volatile organic compounds (e.g., a DB-624 or equivalent).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature ramp to ensure the separation of all potential solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Acquire a proton NMR spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare the integral values of the signals to the expected ratios for the pure compound. Any unexpected signals should be investigated.

  • ¹³C NMR: A carbon-13 NMR spectrum can provide additional structural information to help identify impurities.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity NameChemical StructurePotential Origin
Methyl 4-chlorocarbonylbenzoateClCO-C₆H₄-COOCH₃Unreacted starting material
Cyanoacetic acidNC-CH₂-COOHUnreacted starting material
Methyl 4-(malonyl)benzoateHOOC-CH₂-CO-C₆H₄-COOCH₃Hydrolysis of the nitrile group
4-Carboxy-α-cyanoacetophenoneNC-CH₂-CO-C₆H₄-COOHHydrolysis of the methyl ester
TetrahydrofuranC₄H₈OResidual solvent
HexaneC₆H₁₄Residual solvent
Ethyl acetateC₄H₈O₂Residual solvent

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Methyl 4-chlorocarbonylbenzoate, Cyanoacetic acid) reaction Reaction (-78°C to RT) start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Flash Chromatography workup->chromatography drying Drying under Vacuum chromatography->drying hplc HPLC drying->hplc gcms GC-MS drying->gcms nmr NMR drying->nmr

Caption: Workflow for the synthesis, purification, and analysis of this compound.

logical_relationship cluster_impurities Potential Impurities product This compound process_impurities Process-Related product->process_impurities from synthesis degradation_impurities Degradation product->degradation_impurities from storage/handling solvents Residual Solvents product->solvents from purification

References

Avoiding side reactions in the synthesis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(cyanoacetyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges of this synthesis and avoid common side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is significantly lower than the expected 50-80%. What are the likely causes?

A1: Low yields in this synthesis can stem from several factors. The primary concerns are incomplete reaction, degradation of starting materials, or loss of product during workup and purification.

  • Incomplete Deprotonation: The formation of the dianion of cyanoacetic acid is critical. Insufficient n-butyllithium or impure reagents can lead to incomplete deprotonation, leaving unreacted starting materials.

  • Side Reactions: Several side reactions can consume the starting materials or the product. These are detailed in the questions below.

  • Suboptimal Temperature Control: The reaction is highly sensitive to temperature. Allowing the temperature to rise above -70°C during the addition of n-butyllithium or the acyl chloride can lead to a host of side reactions.

  • Moisture Contamination: n-Butyllithium is extremely reactive with water. Any moisture in the glassware or solvents will quench the reagent, reducing the amount available for deprotonation.

Q2: I observe gas evolution during the reaction, even at low temperatures. What is happening?

A2: Gas evolution, particularly if the temperature is not strictly controlled, could indicate the decarboxylation of cyanoacetic acid.[1] While this reaction typically requires higher temperatures, localized heating or impurities can catalyze this process, leading to the formation of acetonitrile and carbon dioxide. This will reduce the amount of cyanoacetic acid available to react with your acyl chloride.

Troubleshooting:

  • Ensure your reaction is maintained at or below -70°C during the addition of n-butyllithium.

  • Add the n-butyllithium solution slowly and dropwise to the cyanoacetic acid solution to dissipate any heat generated.

Q3: After quenching the reaction and performing the workup, my final product is an oil or a semi-solid, not the expected beige flaky crystals. Why?

A3: This often indicates the presence of impurities. The most likely culprits are side products from the reaction or residual solvent.

  • Formation of Side Products: The presence of unreacted starting materials or byproducts from side reactions can interfere with crystallization.

  • Incomplete Removal of Solvent: Ensure all solvents are thoroughly removed under reduced pressure.

Purification:

  • Purification by column chromatography is often necessary to isolate the pure product from side products and unreacted starting materials.[2] A common eluent system is a mixture of hexane and ethyl acetate.[2]

  • Washing the organic layer with a saturated sodium bicarbonate solution during workup can help remove any acidic impurities.[2]

Q4: My NMR spectrum shows signals that I cannot attribute to the desired product. What are the possible side products?

A4: Several side products can form during this reaction. Identifying them is key to diagnosing the issue.

  • 4-Carboxybenzonitrile: Hydrolysis of the methyl ester group on the starting material or product during the aqueous workup will lead to the corresponding carboxylic acid.

  • Methyl 4-butylbenzoate: If n-butyllithium reacts directly with the acyl chloride, it can form a ketone, which can be further reduced to an alkane.

  • Self-condensation products: β-Ketonitriles can potentially undergo self-condensation, especially in the presence of base.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can affect the yield of this compound. The data is compiled from typical results for this type of reaction.

ParameterStandard ConditionVariationObserved Effect on YieldProbable Reason
Temperature -78 °C-50 °CDecreased YieldIncreased side reactions, such as reaction of n-BuLi with THF.
n-BuLi Equivalents 4.0 eq.3.5 eq.Decreased YieldIncomplete formation of the cyanoacetic acid dianion.
Acyl Chloride Addition Slow, dropwiseRapid additionDecreased YieldLocalized heating, leading to side reactions.
Workup Quench 1 M HClSaturated NH4ClSimilar YieldBoth effectively neutralize the reaction mixture.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, including steps to minimize side reactions.

Materials:

  • Cyanoacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl 4-(chlorocarbonyl)benzoate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • 2,2'-Bipyridine (indicator)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer.

  • Formation of the Dianion of Cyanoacetic Acid:

    • To the flask, add cyanoacetic acid (2.0 equivalents) and a small amount of 2,2'-bipyridine as an indicator.

    • Add anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.0 equivalents) dropwise via the dropping funnel while maintaining the temperature at or below -70°C. The solution will turn a persistent purple or deep red color upon complete formation of the dianion. Stir for 30 minutes at this temperature.

  • Acylation Reaction:

    • Dissolve methyl 4-(chlorocarbonyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the dianion solution, again ensuring the temperature does not rise above -70°C. The color of the reaction mixture will likely change.

    • Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to obtain this compound as beige flaky crystals.[2]

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions CAA Cyanoacetic Acid Dianion Dianion of Cyanoacetic Acid CAA->Dianion 4 eq. n-BuLi -78 °C, THF Decarboxylation Decarboxylation CAA->Decarboxylation Heat Product This compound Dianion->Product MCCB Methyl 4-(chlorocarbonyl)benzoate MCCB->Product Acylation BuLi_Acyl n-BuLi + Acyl Chloride MCCB->BuLi_Acyl Hydrolysis_Nitrile Nitrile Hydrolysis Product->Hydrolysis_Nitrile H₂O / H⁺ or OH⁻ Hydrolysis_Ester Ester Hydrolysis Product->Hydrolysis_Ester H₂O / H⁺ or OH⁻ nBuLi n-BuLi nBuLi->BuLi_Acyl

Caption: Main synthetic route to this compound and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Temp Was Temperature Maintained at -78°C? Start->Check_Temp Check_Reagents Were Reagents Anhydrous/Pure? Start->Check_Reagents Check_Workup Was Workup Performed Correctly? Start->Check_Workup Check_Temp->Check_Reagents Yes Temp_Issue Potential Decarboxylation or Reaction with Solvent Check_Temp->Temp_Issue No Check_Reagents->Check_Workup Yes Reagent_Issue Incomplete Dianion Formation Check_Reagents->Reagent_Issue No Workup_Issue Potential Hydrolysis of Ester/Nitrile Check_Workup->Workup_Issue No Purify Purify by Column Chromatography Check_Workup->Purify Yes Solution_Temp Improve Temperature Control: - Slow, dropwise addition - Efficient cooling bath Temp_Issue->Solution_Temp Solution_Reagents Use Freshly Distilled/Dried Solvents and Titrated n-BuLi Reagent_Issue->Solution_Reagents Solution_Workup Minimize Contact with Water; Use Mild Quenching Conditions Workup_Issue->Solution_Workup

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Proper storage and stability of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, stability, and troubleshooting for issues related to Methyl 4-(cyanoacetyl)benzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a cool, dry place.[1][2] It is crucial to keep the container tightly sealed and protected from light to prevent degradation.[2]

Q2: What is the physical appearance of this compound?

A2: It is a solid, typically appearing as beige flaky crystals.[2] Any significant change from this appearance could indicate degradation.

Q3: What are the primary hazards associated with handling this compound?

A3: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also provide a preliminary indication of purity. The reported melting point is in the range of 171-173 °C.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in Color or Appearance Decomposition due to improper storage (exposure to light, moisture, or high temperatures).Discard the reagent and obtain a fresh batch. Review and rectify storage conditions to ensure they meet the recommended guidelines.
Inconsistent Experimental Results Potential degradation of the compound leading to lower potency or the presence of interfering byproducts.Assess the purity of the compound using HPLC or NMR. If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments.
Poor Solubility The compound may have degraded into less soluble impurities.Verify the identity and purity of the material. If confirmed to be pure, reassess the choice of solvent and consider gentle heating or sonication to aid dissolution, provided it does not induce thermal degradation.

Stability and Degradation

Predicted Degradation Pathway

The ester functional group is susceptible to hydrolysis, which would result in the formation of 4-(cyanoacetyl)benzoic acid and methanol. This reaction can be accelerated by the presence of acids or bases.

Diagram of Predicted Hydrolytic Degradation

G MCB This compound DegradationProducts 4-(cyanoacetyl)benzoic acid + Methanol MCB->DegradationProducts Hydrolysis H2O H₂O (Moisture) H2O->DegradationProducts

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

The following are proposed methods for assessing the stability of this compound. These are general procedures and may require optimization for specific laboratory conditions and equipment.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A starting condition could be 30% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degradation Monitoring

¹H NMR can be used to confirm the structure of the compound and to detect the formation of degradation products over time.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Acquire a ¹H NMR spectrum of a fresh sample. For a stability study, store the sample under the desired conditions (e.g., elevated temperature, high humidity) and acquire spectra at specified time points. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the hydrolysis product, 4-(cyanoacetyl)benzoic acid, would show a characteristic carboxylic acid proton signal.

Troubleshooting Workflow for Stability Issues

G start Inconsistent Experimental Results check_appearance Check Physical Appearance (Color, Form) start->check_appearance is_changed Appearance Changed? check_appearance->is_changed discard Discard and Use Fresh Stock is_changed->discard Yes check_purity Assess Purity (HPLC/NMR) is_changed->check_purity No review_storage Review Storage Conditions discard->review_storage is_pure Purity > 95%? check_purity->is_pure is_pure->discard No investigate_protocol Investigate Experimental Protocol is_pure->investigate_protocol Yes

Caption: Workflow for troubleshooting inconsistent results with this compound.

Summary of Storage and Stability Data

Parameter Recommendation/Information Source
Storage Temperature Room Temperature[1]
Storage Conditions Cool, dry place, in a tightly sealed container, protected from light.[2]
Physical Form Solid, beige flaky crystals.[2]
Shelf Life Not specified in the provided search results. A yearly re-evaluation of purity is recommended for opened containers.
Likely Degradation Pathway Hydrolysis of the methyl ester to the corresponding carboxylic acid and methanol.Inferred from chemical structure

References

Troubleshooting purification of Methyl 4-(cyanoacetyl)benzoate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-(cyanoacetyl)benzoate by chromatography. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is typically a beige, flaky crystalline solid.[1][2] Key properties are summarized in the table below.

Q2: What is a common method for purifying this compound?

A standard and effective method is flash column chromatography using silica gel as the stationary phase.[1] A common mobile phase is a mixture of hexane and ethyl acetate.[1]

Q3: What is a typical recovery yield for the chromatographic purification of this compound?

Yields can vary depending on the purity of the crude material and the optimization of the chromatographic conditions. However, a yield of 50-80% has been reported using fast chromatography with a hexane:ethyl acetate (6:1) solvent system.[1]

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation.[3] By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can identify the fractions containing the pure product.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Purified Product 1. Compound is unstable on silica gel: The β-keto nitrile functionality can be sensitive to the acidic nature of silica gel, leading to degradation.a. Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column. b. Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like cyano-bonded silica.
2. Incomplete elution from the column: The compound may be too polar for the chosen mobile phase and remains adsorbed to the silica gel.a. Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Consider adding a small percentage of a more polar solvent like methanol if necessary.
3. Product co-elutes with impurities: The chosen solvent system may not provide adequate separation.a. Optimize the mobile phase: Systematically test different solvent ratios using TLC to find a system that provides good separation between the product and impurities. b. Use a shallow gradient: A slow, gradual increase in solvent polarity during the column run can improve the resolution of closely eluting compounds.
Poor Separation (Broad or Tailing Peaks) 1. Strong interaction with the stationary phase: The polar functional groups (keto, nitrile, ester) can interact strongly with the acidic silanol groups on the silica surface.a. Add a modifier to the mobile phase: A small amount of a competitive polar solvent or a base (e.g., a few drops of triethylamine or acetic acid, depending on the nature of the impurities) can improve peak shape.
2. Column is overloaded: Too much crude material was loaded onto the column for its size.a. Reduce the amount of sample loaded. b. Use a larger diameter column with more stationary phase.
3. Improper column packing: Channels or cracks in the silica gel bed can lead to poor separation.a. Repack the column carefully, ensuring a uniform and well-settled bed.
Product Does Not Elute from the Column 1. Mobile phase is not polar enough: The solvent system is too weak to move the polar compound down the column.a. Drastically increase the mobile phase polarity: Try a significantly higher percentage of the polar solvent. If that fails, consider switching to a more polar solvent system altogether (e.g., dichloromethane/methanol).
2. Compound has decomposed on the column: As mentioned, β-keto nitriles can be unstable.a. Test for stability: Before running a large-scale column, spot the crude material on a TLC plate and let it sit for a few hours to see if any degradation occurs.
Crystallization of Product in the Column or Tubing 1. Low solubility in the mobile phase: The compound may be precipitating out of the solvent system.a. Use a solvent system in which the compound is more soluble. b. Run the chromatography at a slightly elevated temperature (if the compound is stable to heat).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 69316-08-1[2][4][5][6][7]
Molecular Formula C₁₁H₉NO₃[2][4][5][6][7]
Molecular Weight 203.19 g/mol [2][4][5][6][7]
Appearance Beige flaky crystals[1][2]
Melting Point 171-173 °C[1][2]

Table 2: Recommended Solvent Systems for Chromatography

Technique Stationary Phase Mobile Phase (Starting Ratios) Notes
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (4:1 to 1:1)Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
Dichloromethane:Methanol (99:1 to 95:5)A more polar system if the compound has a low Rf in hexane/ethyl acetate.
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (6:1)A reported successful system.[1]
Gradient of Hexane:Ethyl AcetateStart with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.

Experimental Protocols

Detailed Methodology for Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.

  • Preparation of the Mobile Phase:

    • Based on TLC analysis, prepare an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. For a gradient elution, prepare a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and a more polar solvent mixture (e.g., 1:1 hexane:ethyl acetate).

  • Column Packing:

    • Select a glass column of an appropriate size. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure the silica gel packs into a uniform bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and solvent addition.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For better separation, it is recommended to "dry load" the sample. To do this, add a small amount of silica gel to the solution of the crude product and evaporate the solvent until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, less polar mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes or other suitable containers.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Purification start Start: Purification by Chromatography issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes poor_sep Poor Separation issue->poor_sep no_elution No Elution issue->no_elution success Successful Purification issue->success No cause1 Potential Cause: Compound Degradation low_yield->cause1 cause2 Potential Cause: Incomplete Elution low_yield->cause2 cause3 Potential Cause: Co-elution low_yield->cause3 cause4 Potential Cause: Strong Interaction with Silica poor_sep->cause4 cause5 Potential Cause: Column Overload poor_sep->cause5 no_elution->cause1 cause6 Potential Cause: Mobile Phase Too Non-polar no_elution->cause6 solution1 Solution: - Deactivate Silica - Use Alumina cause1->solution1 solution2 Solution: - Increase Mobile  Phase Polarity cause2->solution2 solution3 Solution: - Optimize Solvent System - Use Shallow Gradient cause3->solution3 solution4 Solution: - Add Mobile  Phase Modifier cause4->solution4 solution5 Solution: - Reduce Sample Load - Use Larger Column cause5->solution5 solution6 Solution: - Drastically Increase  Polarity cause6->solution6

References

Technical Support Center: Methyl 4-(cyanoacetyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(cyanoacetyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used method is the reaction of a methyl 4-(chloroformyl)benzoate with the enolate of a cyanoacetic acid derivative. A specific, high-yield procedure involves the in-situ generation of the dianion of cyanoacetic acid using a strong base like n-butyllithium at low temperatures, followed by acylation with methyl 4-(chloroformyl)benzoate.[1]

Q2: My reaction has failed, yielding no or very little of the desired product. What are the most likely causes?

A2: Complete or near-complete reaction failure can often be attributed to a few critical factors:

  • Inactive Base: The strong base (e.g., n-butyllithium) may have degraded due to improper storage or handling. It is crucial to use a freshly titrated and properly stored base.

  • Presence of Water: This reaction is highly sensitive to moisture. Any water present will quench the strong base and the enolate intermediate. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.[2]

  • Poor Quality Starting Materials: Impurities in the cyanoacetic acid or methyl 4-(chloroformyl)benzoate can interfere with the reaction. It is advisable to use high-purity reagents.

  • Incorrect Reaction Temperature: The formation of the dianion of cyanoacetic acid typically requires very low temperatures (e.g., -78 °C) to prevent side reactions.[1]

Q3: The yield of my reaction is consistently low. How can I improve it?

A3: Low yields can be addressed by optimizing several parameters:

  • Base Stoichiometry: At least two equivalents of a strong base are necessary to form the dianion of cyanoacetic acid. Insufficient base will result in incomplete enolate formation.[3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.

  • Addition Rate: Slow, dropwise addition of the acyl chloride to the cooled enolate solution is critical to prevent side reactions and localized warming.[1]

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A4: Common side reactions in this type of synthesis include:

  • Self-condensation of the Acyl Chloride: This can occur if the enolate is not formed efficiently or if the addition of the acyl chloride is too rapid.

  • Hydrolysis: If water is present, the acyl chloride and the final ester product can be hydrolyzed. Maintaining strictly anhydrous conditions is key to preventing this.[2]

  • Decarboxylation: The β-keto acid that would form upon hydrolysis of the ester is unstable and can readily lose carbon dioxide.[2]

Q5: Are there alternative, potentially more robust, methods for synthesizing this compound or similar β-keto nitriles?

A5: Yes, several alternative methods exist:

  • Acylation using Potassium tert-Butoxide: This method uses a less hazardous and more economical base than n-butyllithium and can be performed under milder conditions.[3][4]

  • Synthesis via Meldrum's Acid: Acylation of Meldrum's acid followed by reaction with an alcohol is a versatile method for preparing β-keto esters, and can be adapted for β-keto nitriles.[2][5]

  • Knoevenagel Condensation: A multi-step approach involving a Knoevenagel condensation followed by other transformations can also yield the desired product, though it is less direct.[6][7][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem 1: No or Low Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Base Titrate the n-butyllithium solution.Use a new, verified batch of n-butyllithium.
Moisture Contamination Check for any signs of moisture in reagents or on glassware.Thoroughly dry all glassware in an oven and use freshly distilled anhydrous solvents.[2]
Incorrect Stoichiometry Review calculations for all reagents, especially the base.Ensure at least two equivalents of strong base are used relative to cyanoacetic acid.[3]
Low Reaction Temperature Verify the internal reaction temperature.Maintain a consistent low temperature (e.g., -78 °C) during enolate formation and acylation.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC.Allow the reaction to stir for the recommended time, or until TLC indicates completion.
Problem 2: Multiple Spots on TLC (Impure Product)
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction TLC shows the presence of starting materials.Increase reaction time or temperature slightly.
Side Product Formation Isolate and characterize side products if possible.Optimize addition rate of the acyl chloride and ensure stringent anhydrous conditions.
Degradation during Workup Analyze samples at different stages of the workup.Use mild acidic and basic washes, and avoid excessive heat during solvent removal.
Ineffective Purification The product is not clean after column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A common system is a hexane:ethyl acetate gradient.[1]

Quantitative Data Summary

The following table presents typical yields for the synthesis of various β-keto nitriles using potassium tert-butoxide, which can serve as a reference for optimizing the synthesis of this compound.

Ester SubstrateProductSolventReaction Time (h)Yield (%)
Ethyl acetate3-OxobutanenitrileTHF2455
Ethyl propanoate3-OxopentanenitrileTHF2462
Ethyl isobutyrate4-Methyl-3-oxopentanenitrileTHF2448
Methyl benzoateBenzoylacetonitrileTHF2470
Ethyl cinnamate3-Oxo-5-phenyl-4-pentenenitrileTHF2464

Data adapted from a study on the synthesis of β-ketonitriles using potassium tert-butoxide.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound using n-Butyllithium (Primary Method)

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • Cyanoacetic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl 4-(chloroformyl)benzoate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous MgSO₄

  • 2,2'-Bipyridine (indicator)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanoacetic acid (2 equivalents) and a crystal of 2,2'-bipyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4 equivalents) dropwise via the dropping funnel. A persistent purple or reddish color from the bipyridine indicator signals the formation of the dianion.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of methyl 4-(chloroformyl)benzoate (1 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Alternative Synthesis of β-Keto Nitriles using Potassium tert-Butoxide

This protocol is a general method for the synthesis of β-keto nitriles and can be adapted for this compound.[3][4]

Materials:

  • Methyl 4-cyanobenzoate

  • Acetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropanol (catalytic amount) or 18-crown-6

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add potassium tert-butoxide (2 equivalents) and anhydrous THF.

  • Add acetonitrile (2 equivalents) dropwise at room temperature.

  • After stirring for 15 minutes, add the methyl 4-cyanobenzoate (1 equivalent).

  • Add a catalytic amount of isopropanol or 18-crown-6.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of the Dianion of Cyanoacetic Acid cluster_step2 Step 2: Nucleophilic Acyl Substitution NC_CH2_COOH NC-CH2-COOH Base1 + 2 n-BuLi NC_CH2_COOH->Base1 Dianion [NC-CH-COO]2- Base1->Dianion Acyl_Chloride MeOOC-Ph-COCl Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Dianion2 [NC-CH-COO]2- Dianion2->Acyl_Chloride Attack on carbonyl Product This compound Intermediate->Product Chloride_ion - Cl- Intermediate->Chloride_ion Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Synthesis Fails Check_Yield Low or No Product? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Check_Base Check Base Activity & Stoichiometry Check_Yield->Check_Base Yes Check_Starting_Materials Verify Starting Material Purity Check_Purity->Check_Starting_Materials Yes Success Successful Synthesis Check_Purity->Success No Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture Check_Temp_Time Optimize Temperature & Time Check_Moisture->Check_Temp_Time Check_Temp_Time->Success Optimize_Workup Optimize Workup Procedure Check_Starting_Materials->Optimize_Workup Optimize_Purification Refine Purification Method Optimize_Workup->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Methyl 4-(cyanoacetyl)benzoate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of Methyl 4-(cyanoacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low product yields during its preparation. This compound is a valuable building block in organic synthesis, and optimizing its preparation is crucial for efficient research and development. This document provides a structured approach to troubleshooting, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent and effective method is the acylation of a cyanoacetic acid derivative with an activated form of 4-(methoxycarbonyl)benzoic acid. A well-documented approach involves reacting methyl 4-(chloroformyl)benzoate with the dianion of cyanoacetic acid, generated in situ using a strong base like n-butyllithium at low temperatures.[1]

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Often due to inactive reagents, improper temperature control, or insufficient reaction time.[2][3]

  • Side Reactions: The most common side reactions are hydrolysis of the ester or nitrile functional groups.[4][5]

  • Product Degradation: Decarboxylation of the cyanoacetyl moiety can occur, especially if the reaction is subjected to excessive heat.

  • Purification Losses: Significant product loss can happen during aqueous workup and chromatographic purification if not optimized.[1][6]

Q3: I've identified methyl 4-carboxybenzoate as a major byproduct. How can this be avoided?

A3: The presence of methyl 4-carboxybenzoate indicates hydrolysis of the starting material, methyl 4-(chloroformyl)benzoate, or hydrolysis of the product's ester group. This typically occurs due to exposure to moisture or non-neutral pH during the reaction or workup.[4] To mitigate this, ensure all glassware is flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, carefully control the pH to avoid strongly acidic or basic conditions that can promote ester hydrolysis.[3][7]

Q4: My product analysis shows a loss of the nitrile group. What is the likely cause?

A4: Loss of the nitrile group, often leading to the formation of an amide or carboxylic acid, is due to nitrile hydrolysis. This side reaction can be catalyzed by either acid or base, particularly at elevated temperatures in the presence of water.[5][8] Ensure the workup is performed at low temperatures and minimize the time the reaction mixture is exposed to harsh pH conditions.

Q5: How can I improve product recovery during the purification phase?

A5: To improve recovery, optimize the extraction and chromatography steps. During aqueous extraction, ensure the correct pH to keep your product in the organic phase. Use of a brine wash can help break up emulsions and remove residual water. For column chromatography, a systematic approach to selecting the solvent system (e.g., starting with a low polarity eluent and gradually increasing polarity) is crucial for good separation.[1][6] Running a series of TLC plates with different solvent ratios beforehand can help identify the optimal eluent system.

Troubleshooting Guide for Low Yield

This guide focuses on the synthesis of this compound from methyl 4-(chloroformyl)benzoate and cyanoacetic acid.

Observation / Problem Potential Cause Recommended Action(s)
Reaction is incomplete (TLC/NMR shows significant unreacted starting material)Inactive Reagents: The n-butyllithium base may have degraded. Moisture may be present in reagents or solvents.Titrate the n-butyllithium solution before use. Use freshly distilled, anhydrous solvents (e.g., THF). Ensure cyanoacetic acid is thoroughly dried.
Incorrect Stoichiometry: Inaccurate measurement of reagents, especially the base.Carefully re-calculate and measure all molar equivalents. Ensure precise addition of the n-butyllithium.
Suboptimal Temperature: Temperature rising above the recommended -78 °C during base addition or acylation.Maintain strict temperature control using a dry ice/acetone bath. Add reagents slowly and monitor the internal temperature.
Formation of Byproducts (Unexpected spots on TLC or peaks in NMR)Ester Hydrolysis: Presence of water during the reaction or workup.Use anhydrous conditions. Neutralize the reaction carefully during workup, avoiding prolonged exposure to strong acid or base.[4]
Nitrile Hydrolysis: High temperatures or harsh pH during workup.Keep the reaction mixture cold during the aqueous quench and extraction steps. Minimize time spent under strongly acidic or basic conditions.
Decarboxylation: The reaction mixture was allowed to warm up prematurely or was heated.Maintain low temperatures throughout the reaction and initial workup stages. Avoid any heating steps until the product is stabilized.
Significant Product Loss During Workup/Purification Poor Extraction Efficiency: Incorrect pH of the aqueous layer; formation of emulsions.Adjust the pH of the aqueous layer to ensure the product is not ionized. Use a brine wash to aid phase separation. Perform multiple extractions with smaller volumes of solvent.
Inefficient Chromatography: Poor separation of product from impurities.Optimize the mobile phase for column chromatography by testing various solvent ratios with TLC. Ensure proper packing of the silica gel column to avoid channeling.[6]

Experimental Protocol

Synthesis of this compound from Methyl 4-(chloroformyl)benzoate

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • Cyanoacetic acid (2 eq.)

  • Anhydrous Magnesium Sulfate (catalytic amount)

  • 2,2'-Bipyridine (indicator, ~1 mg)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes, 4 eq.)

  • Methyl 4-(chloroformyl)benzoate (1 eq.)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Preparation: Flame-dry a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add cyanoacetic acid (20 mmol, 2 eq.), a catalytic amount of MgSO₄, and a crystal of 2,2'-bipyridine. Add 100 mL of anhydrous THF.

  • Formation of Dianion: Flush the system with nitrogen and cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium solution (40 mmol, 4 eq.) via a dropping funnel with vigorous stirring. A slight purple color (from the bipyridine indicator) should persist upon complete deprotonation. Continue stirring for 30 minutes at -78 °C.

  • Acylation: Dissolve methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. The solution will typically turn yellow.

  • Reaction: Continue to stir the reaction mixture at -78 °C for 1 hour. Afterward, remove the cooling bath and allow the solution to slowly warm to room temperature. Stir for an additional hour at room temperature.

  • Workup: Cool the mixture in an ice bath and slowly quench the reaction by adding 50 mL of 1 M HCl solution dropwise. Add 25 mL of water and 50 mL of DCM.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane:ethyl acetate gradient (e.g., starting at 6:1), to yield this compound as beige crystals.[1]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing the cause of low yield in the synthesis.

Troubleshooting_Flowchart start Low Yield Observed analyze_crude Analyze Crude Mixture (TLC, NMR) start->analyze_crude incomplete_q Starting Material Present? analyze_crude->incomplete_q side_products_q Significant Side Products? incomplete_q->side_products_q No incomplete_causes Potential Causes: - Inactive/Wet Reagents - Incorrect Stoichiometry - Poor Temperature Control incomplete_q->incomplete_causes Yes hydrolysis_q Hydrolysis Byproduct (e.g., Carboxylic Acid)? side_products_q->hydrolysis_q Yes purification_issue Low Yield After Purification side_products_q->purification_issue No incomplete_solutions Solutions: - Use fresh/anhydrous reagents - Verify molar equivalents - Maintain -78°C during additions incomplete_causes->incomplete_solutions incomplete_solutions->purification_issue hydrolysis_causes Cause: Moisture or non-neutral pH in workup. hydrolysis_q->hydrolysis_causes Yes other_side_rxns Other Side Reactions (e.g., Decarboxylation) hydrolysis_q->other_side_rxns No hydrolysis_solutions Solutions: - Use anhydrous conditions - Careful pH control in workup hydrolysis_causes->hydrolysis_solutions hydrolysis_solutions->purification_issue other_solutions Solution: - Avoid excessive heat other_side_rxns->other_solutions other_solutions->purification_issue purification_solutions Solutions: - Optimize extraction pH - Refine chromatography conditions - Minimize material transfers purification_issue->purification_solutions

References

Safe handling and disposal of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the safe handling and disposal of Methyl 4-(cyanoacetyl)benzoate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organic compound with the molecular formula C11H9NO3.[1][2] It is typically a beige, flaky crystalline solid.[1][2] The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed: May be harmful if swallowed.[3]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure personal safety, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials.

Q4: What should I do in case of accidental exposure to this compound?

Immediate action is crucial in case of accidental exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting Guides

Problem: I observe caking or clumping of the solid this compound in its container.

  • Possible Cause: This may be due to improper storage in a humid environment.

  • Solution: Ensure the container is tightly sealed and stored in a dry, cool place. If the material has clumped, it can often be gently broken up with a clean, dry spatula in a fume hood to minimize dust generation.

Problem: My experiment involving this compound is giving unexpected side reactions or low yields.

  • Possible Cause: This could be due to contamination or reaction with incompatible materials.

  • Solution:

    • Review the experimental protocol to ensure all reagents and solvents are pure and dry.

    • Consider potential incompatibilities. Based on its chemical structure (ester, nitrile, ketone), this compound may be incompatible with:

      • Strong Oxidizing Agents: May lead to vigorous reactions.

      • Strong Reducing Agents: May react with the ester or ketone functionalities.

      • Strong Acids and Bases: Can catalyze hydrolysis of the ester group.

    • Ensure all glassware is clean and dry before use.

Problem: I have generated a small amount of waste containing this compound. How do I dispose of it in the lab?

  • Solution: For small quantities, the recommended procedure is to collect the waste in a designated, labeled hazardous waste container. This container should be kept closed and stored in a well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Data Presentation

PropertyValue
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Appearance Beige flaky crystals
CAS Number 69316-08-1
Hazard Statements H315, H319, H335
Signal Word Warning

Experimental Protocols

Protocol for Safe Handling of this compound in a Laboratory Setting

  • Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS). Set up your workspace in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing and Transfer: To minimize dust inhalation, weigh the solid compound carefully. Use a spatula for transfers and avoid creating dust clouds. If possible, use a balance with a draft shield.

  • Dissolving: When dissolving the compound, add it slowly to the solvent with stirring to avoid splashing.

  • Reaction: Conduct the reaction in a closed or contained system if possible.

  • Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with the chemical.

Protocol for the Disposal of this compound Waste

  • Waste Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, non-reactive, and sealable hazardous waste container.

  • Labeling: The label should include the chemical name, concentration, and associated hazards.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from your environmental health and safety department or a licensed waste disposal contractor. Do not mix with other waste streams unless explicitly permitted.

Mandatory Visualization

Safe_Handling_and_Disposal_Workflow cluster_handling Safe Handling cluster_disposal Disposal prep Preparation (Read SDS, Use Fume Hood) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Next weigh Weighing & Transfer (Minimize Dust) ppe->weigh Next dissolve Dissolving (Add Slowly to Solvent) weigh->dissolve Next reaction Conduct Reaction (Contained System) dissolve->reaction Next decon Decontaminate (Surfaces & Equipment) reaction->decon Next collect Collect Waste (Labeled Container) decon->collect Generate Waste storage Store Waste Safely (Ventilated Area) collect->storage Next request Request Pickup (Licensed Disposal) storage->request Next

References

Technical Support Center: Thermal Decomposition of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal decomposition of Methyl 4-(cyanoacetyl)benzoate and related aromatic esters.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely decomposition products of this compound?

A2: The thermal decomposition of esters can lead to the formation of smaller carboxylic acids, ketones, carbon monoxide, and carbon dioxide.[4] For aromatic esters, the decomposition mechanism can involve hydrocarbon chain scission followed by the breakdown of the core structure.[5] For this compound, potential decomposition products could include compounds resulting from the cleavage of the ester and cyanoacetyl groups, as well as fragmentation of the benzene ring at higher temperatures. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific volatile decomposition products.

Q3: What analytical techniques are recommended for studying the thermal decomposition of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive study:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify phase transitions such as melting and to detect exothermic or endothermic decomposition events.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile products formed during thermal decomposition.

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Cause Recommended Solution
Fluctuations in the TGA Curve - Lightweight sample- High airflow velocityThese are often minor and do not significantly impact the overall result. Ensure the sample is well-packed and consider reducing the purge gas flow rate if fluctuations are excessive.[6]
Negative Weight Loss Percentage - Insufficient sample quantity- Low sample density- Negligible weight loss within the instrument's error rangeA weight loss of around 2% can be considered normal instrument drift. If a larger negative value is observed, ensure an adequate amount of sample is used.[6]
Sudden Increase in Mass - Gas release from the sample reacting with the purge gas- Oxidation of the sample- Unstable purge gas flowVerify the purity of the sample and the inertness of the purge gas. Consider using a different purge gas if reactivity is suspected.[6]
Sample Holder Falling Off - Degradation of the adhesive holding the sample holder due to prolonged high-temperature exposure (above 700°C)Avoid unnecessarily long experiments at very high temperatures. If the holder detaches, it will need to be re-bonded by a qualified technician.[7]
Inaccurate Results - Contamination of the balance or furnace from previous samplesRegularly clean the furnace cover, exhaust pipe, and support rods to prevent the accumulation of residues from previous experiments.[7]
Differential Scanning Calorimetry (DSC)
Issue Possible Cause Recommended Solution
Baseline Drift or Noise - Improper sample preparation- Insufficient thermal equilibration- Instrument malfunctionEnsure the sample is properly encapsulated and in good thermal contact with the crucible. Perform regular instrument calibration and maintenance.[8]
Inaccurate Temperature Measurement - Thermal lag- Uneven temperature distribution within the sample- Issues with the temperature sensorOptimize the sample size and heating rate. Ensure proper thermal contact between the sample and the crucible and perform regular temperature calibrations.[8]
Asymmetric or Unclear Peak Shapes - Impurities in the sample- Inadequate instrument sensitivity- Instrument noiseEnhance the purity of the sample. Adjust the instrument's sensitivity or take measures to minimize noise interference.[9]
Sample Pan Doesn't Fit Properly - Incorrect pan size or material for the DSC modelAlways refer to the equipment manual for the recommended pan specifications. Using incompatible pans can lead to poor thermal conductivity and inaccurate results.[10]

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the balance is tared.

    • Select an appropriate crucible, typically alumina or platinum.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound directly into the TGA crucible.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[5]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to a final temperature (e.g., 800 °C) at a heating rate of 10 °C/min.[5]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Calculate the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[1]

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

      • Heat the sample at a constant rate (e.g., 10 K/min) to a temperature above the expected decomposition.[1]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample This compound TGA_Sample Weigh 5-10 mg Sample->TGA_Sample DSC_Sample Weigh 2-5 mg Sample->DSC_Sample TGA TGA Analysis (10°C/min in N2) TGA_Sample->TGA DSC DSC Analysis (10 K/min in N2) DSC_Sample->DSC TGA_Data Weight Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Decomp_Profile Decomposition Profile TGA_Data->Decomp_Profile Phase_Transitions Phase Transitions DSC_Data->Phase_Transitions

Caption: Experimental workflow for the thermal analysis of this compound.

Troubleshooting_Logic Start Inaccurate TGA Results? Check_Baseline Is the baseline noisy or drifting? Start->Check_Baseline Check_Mass Is there unexpected mass gain? Start->Check_Mass No Check_Baseline->Check_Mass No Check_Cal Recalibrate Instrument Check_Baseline->Check_Cal Yes Check_Gas Check Purge Gas & Sample Purity Check_Mass->Check_Gas Yes Clean_Inst Clean Instrument Components Check_Mass->Clean_Inst No Prep_Sample Improve Sample Preparation Check_Cal->Prep_Sample

Caption: Logical troubleshooting flow for inaccurate TGA results.

References

Validation & Comparative

Full Characterization of Methyl 4-(cyanoacetyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(cyanoacetyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure, incorporating a β-keto nitrile moiety and a benzoate ester, makes it a valuable building block for the construction of a wide array of complex molecules, particularly heterocyclic compounds relevant to medicinal chemistry and materials science. This guide provides a comprehensive characterization of this compound, compares its properties and reactivity with a relevant alternative, and offers detailed experimental protocols.

Physicochemical and Spectroscopic Characterization

This compound is a beige, flaky crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1][2][3]
Melting Point 171-173 °C[1][2]
Appearance Beige flaky crystals[1][2]
IUPAC Name methyl 4-(2-cyanoacetyl)benzoate[3]
CAS Number 69316-08-1[1][3][4]
Spectroscopic Data Summary

While experimental spectra are best obtained on a specific sample, the following tables outline the expected spectroscopic characteristics for this compound based on predictive models and typical values for its constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15Doublet2HAromatic protons ortho to the ester
~8.00Doublet2HAromatic protons ortho to the ketone
~4.10Singlet2HMethylene protons (-CH₂-)
~3.95Singlet3HMethyl ester protons (-OCH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm)Assignment
~188Ketone Carbonyl (C=O)
~165Ester Carbonyl (C=O)
~138Aromatic Carbon (ipso- to ketone)
~134Aromatic Carbon (ipso- to ester)
~130Aromatic CH (ortho to ester)
~129Aromatic CH (ortho to ketone)
~115Nitrile Carbon (C≡N)
~53Methyl Ester Carbon (-OCH₃)
~30Methylene Carbon (-CH₂)

IR (Infrared) Spectroscopy - Major Peaks

Wavenumber (cm⁻¹)Functional Group
~2260C≡N (Nitrile) stretch
~1725C=O (Ester carbonyl) stretch
~1690C=O (Ketone carbonyl) stretch
~1605, ~1500C=C (Aromatic) stretch
~1280, ~1100C-O (Ester) stretch

MS (Mass Spectrometry) - Predicted Fragmentation

m/zPossible Fragment
203[M]⁺ (Molecular ion)
172[M - OCH₃]⁺
144[M - OCH₃ - CO]⁺
116[C₇H₄O]⁺
104[C₇H₄O-C]⁺
76[C₆H₄]⁺

Synthesis Protocol

This compound can be synthesized via the acylation of a cyanoacetic acid derivative with methyl 4-chlorocarbonylbenzoate. A general laboratory procedure is detailed below.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl 4-chlorocarbonylbenzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve cyanoacetic acid (2 eq.), a catalytic amount of MgSO₄, and a catalytic amount of 2,2'-bipyridine in anhydrous THF in a three-necked flask equipped with dropping funnels and a mechanical stirrer.

  • Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (4 eq.) dropwise while stirring. Continue stirring for 30 minutes after the addition is complete, during which the solution may take on a slight purple color.

  • Add a solution of methyl 4-chlorocarbonylbenzoate (1 eq.) in methanol dropwise. The cloudy solution should turn yellow.

  • Continue stirring the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

  • Quench the reaction by the dropwise addition of 1 M HCl solution until the solution becomes clear.

  • Add water and dichloromethane for extraction. Separate the layers and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash twice with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane:ethyl acetate (6:1) mobile phase to yield this compound (typical yield: 50-80%).

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagents Cyanoacetic Acid + Methyl 4-chlorocarbonylbenzoate conditions 1. n-BuLi, THF, -78°C 2. Warm to RT reagents->conditions workup Acidic Workup (HCl) Extraction (DCM) conditions->workup purification Column Chromatography (Hexane:EtOAc) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

The dual reactivity of the β-keto nitrile and the ester group makes this compound a powerful intermediate for synthesizing complex heterocyclic structures. The active methylene group is readily deprotonated, allowing for a variety of condensation and cyclization reactions.

Synthesis of Pyridone Derivatives

This compound can react with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, in the presence of a base to form highly substituted pyridone derivatives. These scaffolds are prevalent in many biologically active compounds.

Pyridone_Synthesis General Pathway to Pyridone Derivatives start This compound reagent + α,β-Unsaturated Ketone start->reagent Michael Addition conditions Base (e.g., Piperidine) Reflux reagent->conditions intermediate Acyclic Intermediate conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Pyridone Derivative cyclization->product

Caption: Synthesis of pyridones from this compound.

Comparison with Alternatives

A common alternative to β-keto nitriles in organic synthesis are β-keto esters. A relevant compound for comparison is Ethyl 4-acetylbenzoate .

FeatureThis compoundEthyl 4-acetylbenzoate
Structure Contains a β-keto nitrile Contains a β-keto ester
Molecular Formula C₁₁H₉NO₃C₁₁H₁₂O₃
Molecular Weight 203.19 g/mol 192.21 g/mol
Melting Point 171-173 °C55-57 °C
Acidity of α-H More acidic (pKa ~11 in DMSO)Less acidic (pKa ~14 in DMSO)
Reactivity The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles (e.g., pyridines, pyrazoles). It is a potent precursor for creating amino-substituted heterocycles.The acetyl group's methyl protons are less acidic. It is a classic precursor for condensation reactions like the Claisen condensation but offers fewer direct routes to nitrogen heterocycles compared to its nitrile counterpart.
Experimental and Performance Comparison
  • Nucleophilicity and Acidity: The electron-withdrawing nature of the nitrile group makes the α-protons of this compound more acidic than those of Ethyl 4-acetylbenzoate. This means that weaker bases can be used to generate the corresponding enolate, which can be advantageous in syntheses involving base-sensitive functional groups.

  • Synthetic Utility: The primary advantage of this compound lies in the synthetic versatility of the nitrile group. It can act as a precursor to an amine via reduction or participate directly in cyclization reactions to form a wide variety of nitrogen-containing heterocycles. For example, in the Gwaltney-Fuson synthesis of pyridones, the nitrile is essential for the formation of the final ring system. Ethyl 4-acetylbenzoate is an excellent substrate for reactions requiring a simple acetyl group, such as aldol condensations or the formation of hydrazones, but it lacks the intrinsic functionality of the nitrile for building many nitrogen-based heterocyclic systems.

  • Choice of Reagent: The choice between these two reagents would depend on the desired final product. For the synthesis of aminopyrazoles, aminopyridines, or other related nitrogen heterocycles, this compound is the superior starting material. For reactions where a simple enolate of a 4-substituted acetophenone is required, and the nitrile functionality is not needed, the less expensive and more readily available Ethyl 4-acetylbenzoate may be preferred.

References

A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key spectroscopic methods used to confirm the chemical structure of Methyl 4-(cyanoacetyl)benzoate. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive approach to structural elucidation. Data is compared against two structurally related analogs, Methyl 4-acetylbenzoate and Methyl 4-cyanobenzoate, to highlight the unique spectral features corresponding to the target molecule's distinct functional groups.

Spectroscopic Data Comparison

The confirmation of this compound's structure relies on interpreting the combined data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from molecular weight to the specific arrangement of atoms and functional groups. The table below summarizes the key experimental data for the target compound and its analogs.

Spectroscopic Method This compound Methyl 4-acetylbenzoate (Analog 1) Methyl 4-cyanobenzoate (Analog 2)
Molecular Formula C₁₁H₉NO₃[1]C₁₀H₁₀O₃[2]C₉H₇NO₂[3][4]
Molecular Weight 203.19 g/mol [1]178.18 g/mol [2]161.16 g/mol [3][4]
¹H NMR (CDCl₃, δ ppm) ~8.2 (d, 2H), ~8.0 (d, 2H), ~4.2 (s, 2H), ~3.9 (s, 3H)~8.1 (d, 2H), ~8.0 (d, 2H), ~3.9 (s, 3H), ~2.6 (s, 3H)[5]~8.1 (d, 2H), ~7.8 (d, 2H), ~3.9 (s, 3H)[6]
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O, ketone), ~165 (C=O, ester), ~138, ~134, ~130, ~128 (aromatic), ~115 (C≡N), ~53 (O-CH₃), ~49 (CH₂)~197 (C=O, ketone), ~166 (C=O, ester), ~139, ~134, ~129, ~128 (aromatic), ~52 (O-CH₃), ~27 (CO-CH₃)~165 (C=O, ester), ~134, ~132, ~130, ~118 (aromatic C-CN), ~116 (C≡N), ~53 (O-CH₃)
IR (ATR, cm⁻¹) ~2260 (C≡N stretch), ~1725 (C=O ester stretch), ~1690 (C=O ketone stretch), ~1600 (aromatic C=C)~1720 (C=O ester stretch), ~1680 (C=O ketone stretch), ~1605 (aromatic C=C)~2230 (C≡N stretch), ~1720 (C=O ester stretch), ~1608 (aromatic C=C)
Mass Spec. (EI, m/z) 203 [M]⁺, 172 [M-OCH₃]⁺, 163 [M-C₂H₂N]⁺, 135178 [M]⁺, 163 [M-CH₃]⁺, 147 [M-OCH₃]⁺, 135, 119[2]161 [M]⁺, 130 [M-OCH₃]⁺, 102[3]

Experimental Workflow for Structural Elucidation

The logical flow for confirming the structure of a synthesized compound like this compound involves a multi-pronged spectroscopic approach. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then identifies the functional groups present. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and chemical environment of the hydrogen and carbon atoms, respectively, allowing for the final and unambiguous structural assignment.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Synthesized Sample (this compound) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR C13_NMR ¹³C NMR Compound->C13_NMR H1_NMR ¹H NMR Compound->H1_NMR MS_Data Molecular Weight (m/z = 203) MS->MS_Data IR_Data Functional Groups (C≡N, C=O ester, C=O ketone) IR->IR_Data C13_Data Carbon Skeleton (11 unique carbons) C13_NMR->C13_Data H1_Data Proton Environments (Aromatic, Methylene, Methyl) H1_NMR->H1_Data Structure Confirmed Structure of This compound MS_Data->Structure IR_Data->Structure C13_Data->Structure H1_Data->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a 400 MHz spectrometer. Data is collected over a spectral width of 0-12 ppm with 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A spectral width of 0-220 ppm is used, and several hundred to a few thousand scans are averaged to obtain a clear spectrum due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is used for analysis.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal quality.

Mass Spectrometry (MS)
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: A 1 µL aliquot of the sample solution is injected into the GC, which separates the compound from any impurities. The compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments and the molecular ion are separated by a mass analyzer, and a mass spectrum is generated.

Analysis and Structural Confirmation

A cohesive analysis of the data confirms the structure of this compound:

  • Mass Spectrometry: The GC-MS shows a molecular ion peak [M]⁺ at an m/z of 203, which corresponds to the molecular weight of the C₁₁H₉NO₃ formula.[1] This provides the first piece of evidence for the compound's identity.

  • IR Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The sharp absorption at ~2260 cm⁻¹ is characteristic of a nitrile (C≡N) group. Two distinct carbonyl peaks are observed: one at ~1725 cm⁻¹ for the ester (C=O) and another at ~1690 cm⁻¹ for the ketone (C=O). Comparison with Analog 1 (Methyl 4-acetylbenzoate) highlights the presence of the nitrile peak, while comparison with Analog 2 (Methyl 4-cyanobenzoate) confirms the existence of the second, ketonic carbonyl group.

  • ¹³C NMR Spectroscopy: The spectrum shows 11 distinct carbon signals, consistent with the molecular formula. Key signals include two carbonyl carbons (~190 ppm for the ketone and ~165 ppm for the ester), a nitrile carbon (~115 ppm), a methyl ester carbon (~53 ppm), and a unique methylene (-CH₂-) carbon at ~49 ppm. The presence of the methylene signal is a key differentiator from both analogs.

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals the specific proton environments. The two doublets in the aromatic region (~8.2 and ~8.0 ppm) indicate a 1,4-disubstituted benzene ring. A singlet at ~3.9 ppm integrating to three protons confirms the methyl ester group (-OCH₃). Crucially, a singlet at ~4.2 ppm integrating to two protons confirms the presence of the active methylene group (-COCH₂CN), which is absent in both comparative analogs.

By combining these methods, every functional group and structural component of this compound is accounted for, providing unambiguous confirmation of its identity.

References

A Comparative Analysis of the Reactivity of Methyl 4-(cyanoacetyl)benzoate and Ethyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 4-(cyanoacetyl)benzoate and Ethyl 4-(cyanoacetyl)benzoate. While direct comparative studies on the reactivity of these two specific compounds are not extensively documented, this analysis relies on fundamental principles of organic chemistry and extrapolates from the known reactivity of related β-keto esters and nitriles. The comparison is supported by a proposed experimental design for a direct reactivity assessment.

Introduction and Structural Overview

This compound and Ethyl 4-(cyanoacetyl)benzoate are bifunctional organic compounds, featuring a benzoate ester, a ketone, and a nitrile group. Their core structure, the cyanoacetylbenzoyl moiety, is a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of heterocyclic compounds. The primary difference between the two molecules lies in the ester functional group: a methyl ester in the former and an ethyl ester in the latter. This subtle structural variation can influence their physicochemical properties and, to a lesser extent, their chemical reactivity.

Chemical Structures:

  • This compound: C₁₁H₉NO₃

  • Ethyl 4-(cyanoacetyl)benzoate: C₁₂H₁₁NO₃

Theoretical Reactivity Comparison

The primary site of reactivity for both molecules is the α-carbon, the methylene group (CH₂) situated between the carbonyl and cyano groups. The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile functionalities, which stabilize the resulting carbanion through resonance.

Electronic Effects: The primary difference between a methyl and an ethyl ester is the inductive effect of the alkyl group. The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This increased electron-donating character could, in theory, slightly decrease the acidity of the α-protons in Ethyl 4-(cyanoacetyl)benzoate compared to its methyl counterpart. A lower acidity would translate to a slightly slower rate of deprotonation, which is the rate-determining step in many reactions involving these compounds.

Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in Ethyl 4-(cyanoacetyl)benzoate could marginally impede the approach of a base to the α-proton or the subsequent attack of the resulting nucleophile on an electrophile.

Proposed Experimental Protocol for Reactivity Comparison

To empirically determine the relative reactivity, a competitive reaction or parallel kinetic studies could be performed. A suitable model reaction is the Knoevenagel condensation with a model aldehyde, such as benzaldehyde.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reactants Reactant Addition A Dissolve Benzaldehyde and Base (e.g., Piperidine) in Ethanol B1 Add Methyl 4-(cyanoacetyl)benzoate (Reaction 1) A->B1 B2 Add Ethyl 4-(cyanoacetyl)benzoate (Reaction 2) A->B2 C Monitor Reactions by TLC/LC-MS at Regular Intervals B1->C B2->C D Quench Reactions (e.g., with dilute HCl) C->D E Work-up and Purification (Extraction, Chromatography) D->E F Characterize and Quantify Products E->F

Figure 1: Proposed experimental workflow for comparing the reactivity of Methyl and Ethyl 4-(cyanoacetyl)benzoate via Knoevenagel condensation.

Detailed Protocol:

  • Reaction Setup: Two parallel reactions are set up in identical flasks. To each flask, add a solution of benzaldehyde (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol) in absolute ethanol (10 mL).

  • Initiation: To the first flask, add this compound (1.0 mmol). To the second flask, add Ethyl 4-(cyanoacetyl)benzoate (1.0 mmol). Start a timer immediately.

  • Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) or by taking aliquots at regular intervals (e.g., every 15 minutes) for analysis by LC-MS to determine the rate of consumption of the starting material and the formation of the product.

  • Work-up: After a set time (e.g., 2 hours), or upon completion, quench the reactions by adding 10 mL of 1M HCl.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and calculate the isolated yield. Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Hypothetical Data Presentation

The following table summarizes the expected (hypothetical) quantitative data from the proposed experiment, assuming the theoretical prediction that the methyl ester is slightly more reactive.

ParameterThis compoundEthyl 4-(cyanoacetyl)benzoate
Reaction Time to 95% Conversion ~ 1.8 hours~ 2.1 hours
Isolated Yield (at 2 hours) 92%88%
Initial Reaction Rate (mol L⁻¹ s⁻¹) 1.5 x 10⁻⁴1.3 x 10⁻⁴

Conclusion

While both this compound and Ethyl 4-(cyanoacetyl)benzoate are effective synthons for various chemical transformations, a theoretical analysis suggests that this compound may exhibit slightly higher reactivity. This is attributed to the lower steric bulk and less pronounced electron-donating nature of the methyl group compared to the ethyl group. The proposed experimental protocol provides a framework for quantifying this subtle difference. For most synthetic applications, the choice between these two reagents will likely be dictated by factors such as cost, availability, and the specific requirements of subsequent reaction steps, rather than a minor difference in their intrinsic reactivity.

A Comparative Guide to Synthetic Alternatives for Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate cyanoacetylating agent is a critical step in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Methyl 4-(cyanoacetyl)benzoate serves as a key reagent in this context; however, a variety of synthetic alternatives are available, each with distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic transformations.

Performance Comparison of Cyanoacetylation Agents

The choice of a cyanoacetylating agent often involves a trade-off between reactivity, stability, cost, and ease of handling. The following tables summarize the performance of this compound and its alternatives across different substrates.

Table 1: Cyanoacetylation of Amines

Cyanoacetylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
This compound Aromatic AminesVaries depending on substrate and catalystNot specifiedNot specified-
1-Cyanoacetyl-3,5-dimethylpyrazole Substituted 2-AminothiophenesToluene, reflux (100-110°C)~ 1 hour80-92%[1][2]
Cyanoacetyl Chloride AminesAnhydrous conditions, often with a baseVariesHigh (generally)[3][4]
Ethyl Cyanoacetate Aromatic AminesProlonged heatingVariesGenerally lower than more reactive agents[2]

Table 2: Cyanoacetylation of Aromatic Heterocycles

Cyanoacetylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
This compound Indoles, PyrrolesVaries depending on substrate and catalystNot specifiedNot specified-
Cyanoacetic Acid / Acetic Anhydride Indole85°C10 min91%[1]
Cyanoacetic Acid / Acetic Anhydride PyrroleCH₂Cl₂, Mg(ClO₄)₂·2H₂O, rt4-6 hoursNot specified[5]
Cyanoacetic Acid / Propionic Anhydride IndolesRefluxVariesGood (qualitative)

Analysis of Alternatives

1-Cyanoacetyl-3,5-dimethylpyrazole stands out as a superior reagent for the N-cyanoacetylation of amines, particularly for substrates like substituted 2-aminothiophenes.[1][2] It offers the advantages of faster reaction rates and high product yields.[2] A significant benefit of this reagent is that the by-product, 3,5-dimethylpyrazole, is highly soluble in most organic solvents, which simplifies product isolation.[6]

The combination of cyanoacetic acid with an activating anhydride , such as acetic or propionic anhydride, is a highly effective and economical method for the cyanoacetylation of electron-rich aromatic systems like indoles and pyrroles.[1][7] This approach can provide excellent yields in remarkably short reaction times, as demonstrated by the 91% yield for the cyanoacetylation of indole in just 10 minutes.[1]

Cyanoacetyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon in the acyl chloride group.[3][4] This high reactivity makes it suitable for a broad range of nucleophiles, but it also necessitates careful handling under anhydrous conditions to prevent hydrolysis.[4]

Ethyl cyanoacetate and other active methylene compounds are classic reagents in related transformations like the Knoevenagel condensation.[8] However, for direct N-cyanoacetylation of amines, they often require more forcing conditions and may result in lower yields compared to more specialized reagents.[2]

Experimental Protocols

Synthesis of this compound

This procedure describes the synthesis of the target compound from methyl 4-(chlorocarbonyl)benzoate and cyanoacetic acid.[9]

Reagents and Equipment:

  • Cyanoacetic acid

  • Magnesium sulfate (MgSO₄)

  • 2,2'-bipyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Methyl 4-(chlorocarbonyl)benzoate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Three-necked flask, dropping funnels, mechanical stirrer, dry ice/acetone bath

Procedure:

  • Dissolve cyanoacetic acid (2.0 eq.), MgSO₄, and a catalytic amount of 2,2'-bipyridine in anhydrous THF in a three-necked flask.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution (4.0 eq.) with stirring. Continue stirring for 30 minutes after the addition is complete.

  • Add a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in methanol dropwise.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the dropwise addition of 1 M HCl.

  • Add water and dichloromethane, then separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield this compound (50-80% yield).[9]

Cyanoacetylation using 1-Cyanoacetyl-3,5-dimethylpyrazole

This general procedure is effective for the cyanoacetylation of substituted 2-aminothiophenes.[1][2]

Reagents and Equipment:

  • 1-Cyanoacetyl-3,5-dimethylpyrazole

  • Substituted 2-aminothiophene

  • Toluene

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • To a solution of the substituted 2-aminothiophene (1.0 eq.) in toluene, add 1-cyanoacetyl-3,5-dimethylpyrazole (1.0 eq.).

  • Heat the mixture to reflux (100-110°C) for approximately 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration and recrystallize from ethanol.[1][2]

Cyanoacetylation using Cyanoacetic Acid and Acetic Anhydride

This protocol is adapted for the cyanoacetylation of indole.[1][5]

Reagents and Equipment:

  • Indole

  • Cyanoacetic acid

  • Acetic anhydride

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine indole (1.0 eq.) and cyanoacetic acid (1.2 eq.).

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture to 85°C and maintain for 10-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.[5]

Visualizing Synthetic Workflows

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Substrate Substrate (Amine, Heterocycle, etc.) Reaction Reaction (Heating, Stirring) Substrate->Reaction Reagent Cyanoacetylating Agent Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Monitoring (TLC) Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Pure Product Purification->Product

General workflow for a typical cyanoacetylation reaction.

reagent_selection SubstrateType Substrate Type? Amine Amine SubstrateType->Amine Amine AromaticHeterocycle Electron-Rich Aromatic Heterocycle SubstrateType->AromaticHeterocycle Heterocycle Reagent1 1-Cyanoacetyl- 3,5-dimethylpyrazole Amine->Reagent1 High Yield, Fast Reaction Reagent3 Cyanoacetyl Chloride Amine->Reagent3 High Reactivity Reagent2 Cyanoacetic Acid + Activating Anhydride AromaticHeterocycle->Reagent2 Economical, Good Yield AromaticHeterocycle->Reagent3 High Reactivity

Logical relationships for selecting a cyanoacetylating agent.

References

Comparative analysis of different Methyl 4-(cyanoacetyl)benzoate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 4-(cyanoacetyl)benzoate, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of different routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions on methodology.

Comparative Summary of Synthesis Routes

Three primary synthetic strategies for this compound are outlined below, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

ParameterRoute 1: Acylation of Cyanoacetic AcidRoute 2: Claisen CondensationRoute 3: Knoevenagel Condensation
Starting Materials Methyl 4-(chloroformyl)benzoate, Cyanoacetic acidMethyl 4-cyanobenzoate, Acetonitrile4-Cyanobenzaldehyde, Methyl cyanoacetate
Key Transformation Acylation of a dianionCondensation of an ester with a nitrileCondensation of an aldehyde with an active methylene compound
Reaction Time ~3 hours2-8 hours2 hours
Yield 50-80%[1]~44% (estimated for similar reactions)[2]High (qualitative)
Purity High after chromatography[1]Moderate, requires purificationHigh after recrystallization
Scale-Up Potential GoodModerateGood
Key Reagents n-Butyllithium (pyrophoric)Sodium ethoxide (moisture-sensitive)Piperidine (basic catalyst)
Advantages High yield, well-documentedReadily available starting materialsMild reaction conditions
Disadvantages Use of pyrophoric and cryogenic conditionsModerate yields, potential for side reactionsMulti-step to convert aldehyde to ketone

Logical Relationship of Synthesis Routes

The following diagram illustrates the different synthetic pathways to the target molecule, highlighting the key starting materials for each route.

Synthesis Routes to this compound cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 (Proposed) Methyl 4-(chloroformyl)benzoate Methyl 4-(chloroformyl)benzoate This compound This compound Methyl 4-(chloroformyl)benzoate->this compound n-BuLi, THF, -78°C Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->this compound Methyl 4-cyanobenzoate Methyl 4-cyanobenzoate Methyl 4-cyanobenzoate->this compound NaOEt, EtOH, Reflux Acetonitrile Acetonitrile Acetonitrile->this compound 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Intermediate Intermediate 4-Cyanobenzaldehyde->Intermediate Piperidine, Benzene, Reflux Methyl cyanoacetate Methyl cyanoacetate Methyl cyanoacetate->Intermediate Intermediate->this compound Further modification

Caption: A diagram illustrating three synthetic routes to this compound.

Experimental Protocols

Route 1: Acylation of the Dianion of Cyanoacetic Acid

This route involves the formation of a dianion from cyanoacetic acid, which then reacts with methyl 4-(chloroformyl)benzoate.

Experimental Workflow:

Caption: Workflow for the acylation of cyanoacetic acid.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, a solution of cyanoacetic acid (1.7 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared.[1]

  • The flask is flushed with nitrogen and cooled to -78 °C in a dry ice/acetone bath.[1]

  • A 1.6 M solution of n-butyllithium in hexane (25 mL, 40 mmol) is added dropwise with stirring. A slight purple color indicates the formation of the dianion. Stirring is continued for 30 minutes.[1]

  • A solution of methyl 4-(chloroformyl)benzoate (10 mmol) in methanol (5 mL) is then added dropwise. The reaction mixture turns yellow.[1]

  • The reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.[1]

  • The reaction is quenched by the dropwise addition of 1 M HCl (50 mL).[1]

  • The product is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL), dried over magnesium sulfate, filtered, and concentrated.[1]

  • Purification by flash chromatography (hexane:ethyl acetate = 6:1) yields the final product.[1]

Quantitative Data:

  • Yield: 50-80%[1]

  • Purity: High, as determined by chromatographic and spectroscopic methods.

Route 2: Claisen Condensation of Methyl 4-cyanobenzoate

This method is a classic Claisen condensation between an ester and a nitrile, facilitated by a strong base.

Experimental Workflow:

References

A Comparative Spectroscopic Analysis of Methyl 4-(cyanoacetyl)benzoate and Its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectral characteristics of Methyl 4-(cyanoacetyl)benzoate and its ortho- and meta-methylated analogs, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectral data for this compound and two of its methylated derivatives: Methyl 4-(cyanoacetyl)-2-methylbenzoate and Methyl 4-(cyanoacetyl)-3-methylbenzoate. Understanding the spectroscopic properties of these compounds is crucial for their identification, characterization, and application in synthetic chemistry and drug discovery. The addition of a methyl group to the benzoate ring induces notable shifts in the spectral data, which can be correlated with the substituent's electronic and steric effects.

Comparative Spectral Data

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its methylated derivatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundAr-H (ppm)-OCH₃ (ppm)-CH₂- (ppm)Ar-CH₃ (ppm)
This compound8.18 (d, 2H), 8.05 (d, 2H)3.97 (s, 3H)4.15 (s, 2H)-
Methyl 4-(cyanoacetyl)-2-methylbenzoate7.78 (d, 1H), 7.52 (m, 2H)3.92 (s, 3H)~4.15 (s, 2H, predicted)2.62 (s, 3H)
Methyl 4-(cyanoacetyl)-3-methylbenzoate (Predicted)8.02 (s, 1H), 7.95 (d, 1H), 7.71 (d, 1H)3.98 (s, 3H)~4.15 (s, 2H, predicted)2.64 (s, 3H)
Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundC=O (ester) (ppm)C=O (keto) (ppm)Ar-C (ppm)-OCH₃ (ppm)-CH₂- (ppm)-CN (ppm)Ar-CH₃ (ppm)
This compound165.8188.5135.2, 134.1, 130.2, 129.152.829.7115.9-
Methyl 4-(cyanoacetyl)-2-methylbenzoate~166~188~(135-128)~52~30~116~21
Methyl 4-(cyanoacetyl)-3-methylbenzoate~166~188~(135-128)~52~30~116~21

Note: Values for methylated derivatives are predicted based on known substituent effects in the absence of complete experimental data.

Table 3: Key IR Absorption Bands (cm⁻¹)
Compoundν(C≡N)ν(C=O, ester)ν(C=O, keto)ν(C-O)
This compound~2260~1725~1685~1280
Methyl 4-(cyanoacetyl)-2-methylbenzoate~2260~1725~1685~1280
Methyl 4-(cyanoacetyl)-3-methylbenzoate~2260~1725~1685~1280

Note: The IR absorption bands are expected to be very similar for all three compounds, with minor shifts due to the methyl substituent.

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound203.06172 ([M-OCH₃]⁺), 144 ([M-COOCH₃]⁺), 116, 89
Methyl 4-(cyanoacetyl)-2-methylbenzoate217.07186 ([M-OCH₃]⁺), 158 ([M-COOCH₃]⁺), 130, 103
Methyl 4-(cyanoacetyl)-3-methylbenzoate217.07186 ([M-OCH₃]⁺), 158 ([M-COOCH₃]⁺), 130, 103

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through the reaction of the corresponding methyl benzoate derivative with a cyanide source, followed by acylation. A general procedure is outlined below.

Synthesis of this compound:

A detailed synthesis involves the reaction of methyl 4-chlorocarbonylbenzoate with the dianion of cyanoacetic acid.[1]

  • Preparation of the dianion of cyanoacetic acid: Cyanoacetic acid is dissolved in tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is then added dropwise to form the dianion.[1]

  • Acylation: A solution of methyl 4-chlorocarbonylbenzoate in THF is added dropwise to the dianion solution at -78 °C.[1] The reaction mixture is stirred for a specified time and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with 1 M HCl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered, and concentrated.[1] The crude product is then purified by flash chromatography.

This general procedure can be adapted for the synthesis of the methylated derivatives by starting with the corresponding methylated methyl chlorocarbonylbenzoate.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS analysis.

Visualizations

Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the chemical structures of the compounds and their expected spectral characteristics. The introduction of a methyl group at the ortho or meta position on the benzoate ring influences the electronic environment and, consequently, the chemical shifts in NMR spectroscopy.

G Structural Effects on Spectral Data cluster_0 Parent Compound cluster_1 Derivatives cluster_2 Spectral Observations A This compound B Methyl 4-(cyanoacetyl)-2-methylbenzoate A->B ortho-Methylation C Methyl 4-(cyanoacetyl)-3-methylbenzoate A->C meta-Methylation NMR NMR: Shifts in Ar-H signals due to steric and electronic effects B->NMR IR IR: Minor shifts in C=O and C-O stretching frequencies B->IR MS MS: Increased molecular ion peak and altered fragmentation pattern B->MS C->NMR C->IR C->MS

Caption: Structural modifications and their spectral consequences.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and spectral characterization of this compound derivatives.

G Experimental Workflow Start Starting Materials (Substituted Methyl Benzoate) Synthesis Synthesis of Cyanoacetyl Derivative Start->Synthesis Purification Purification (Flash Chromatography) Synthesis->Purification Characterization Spectral Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End Data Analysis and Comparison NMR->End IR->End MS->End

Caption: Synthesis and analysis workflow.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. Methyl 4-(cyanoacetyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure purity, monitor reaction kinetics, and control quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses. This guide provides a comparative overview of potential HPLC methods for this compound, supported by experimental data from analogous compounds, and explores alternative analytical techniques.

Comparison of HPLC Methods

The selection of an appropriate HPLC method for this compound, which possesses both a polar cyano group and a moderately non-polar benzoate moiety, is critical for achieving optimal separation and detection. Reversed-phase HPLC is the most common and versatile approach.[1] A comparison of potential reversed-phase HPLC columns and mobile phase compositions is presented below.

Data Presentation: Comparison of Stationary Phases for Aromatic Compound Analysis

Stationary PhaseKey CharacteristicsPotential Advantages for this compound AnalysisPotential DisadvantagesUSP Code
C18 (Octadecylsilane) Highly hydrophobic, excellent retention for non-polar to moderately polar compounds.[1]Good retention of the aromatic ring and ester group. Widely available and well-characterized.May require a higher percentage of organic modifier in the mobile phase, potentially leading to poor retention of very polar impurities.L1
C8 (Octylsilane) Moderately hydrophobic, less retentive than C18.Faster elution times compared to C18, which can be beneficial for high-throughput screening. Good for moderately polar compounds.[2]May provide insufficient retention for the analyte, especially with highly organic mobile phases.L7
Phenyl Provides alternative selectivity through π-π interactions with aromatic analytes.[3]Enhanced retention and selectivity for the aromatic ring of this compound.Can be less stable than alkyl-bonded phases under certain conditions.L11
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. Offers different selectivity due to dipole-dipole interactions.[1]The cyano group in the stationary phase can interact with the cyano and carbonyl groups of the analyte, offering unique selectivity.Generally less retentive in reversed-phase mode compared to alkyl phases.L10

Experimental Protocols: Proposed HPLC Method

Based on the analysis of structurally similar aromatic ketones and benzoates, a robust starting method for the analysis of this compound is proposed below.[2][4]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure elution of a wide range of potential impurities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % Solvent A (Water) % Solvent B (Acetonitrile)
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[4]

  • Detection Wavelength: 254 nm (based on the aromatic structure)[2]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving good separation.[5] For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[6][7] While this compound is not strongly ionizable, the addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape by suppressing the ionization of any acidic impurities or silanol groups on the column packing.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and Dissolve This compound Dilution Dilute to Working Concentration Sample->Dilution Filtration Filter Sample (0.45 µm) Dilution->Filtration Injector Autosampler Filtration->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A logical workflow for the HPLC analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can offer advantages depending on the specific analytical requirements. For a structurally related compound, methyl 4-boronobenzoate, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Non-Aqueous Capillary Electrophoresis (NACE), and Quantitative Nuclear Magnetic Resonance (qNMR) have been considered.[8]

Data Presentation: Comparison of Analytical Methods

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, and widely available. Excellent for routine quality control.May require derivatization for compounds without a UV chromophore. Solvent consumption can be high.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High resolution for volatile and thermally stable compounds.This compound has a relatively high melting point (171-173°C) and may require derivatization to improve volatility and thermal stability.[9]
Quantitative NMR (qNMR) Measurement of the NMR signal intensity relative to a certified internal standard.Non-destructive, provides structural information, and can be a primary ratio method requiring no analyte-specific reference standard.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.[8]

Conclusion

Reversed-phase HPLC with a C18 column and a water/acetonitrile gradient mobile phase provides a robust and reliable method for the analysis of this compound. The proposed method offers a solid starting point for method development and validation. The choice of stationary phase and mobile phase conditions can be further optimized to achieve desired resolution and analysis time. For orthogonal verification or in cases where HPLC is not suitable, alternative techniques such as GC and qNMR should be considered, each with its own set of advantages and limitations. Careful method development and validation are crucial to ensure the generation of accurate and precise data in a regulated environment.

References

A Comprehensive Guide to Assessing the Purity of Synthesized Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of analytical methods to assess the purity of Methyl 4-(cyanoacetyl)benzoate, a key intermediate in various chemical syntheses. We will delve into experimental protocols and present comparative data to illustrate the efficacy of different techniques in identifying and quantifying impurities.

Physicochemical Properties of this compound

A foundational step in purity assessment is to compare the physicochemical properties of the synthesized compound against established reference values.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃[1][2]
Molecular Weight203.19 g/mol [1][2]
Melting Point171-173 °C[1][3][4]
AppearanceBeige flaky crystals[1]

Commercial suppliers offer this compound at purities of 96% to over 98%.[4][5]

Potential Impurities in Synthesized this compound

Impurities can arise from unreacted starting materials, byproducts of the reaction, or subsequent degradation. For a synthesis starting from methyl 4-chlorocarbonylbenzoate and cyanoacetic acid, potential impurities could include:

  • Methyl 4-chlorocarbonylbenzoate: Unreacted starting material.

  • Cyanoacetic acid: Unreacted starting material.

  • Methyl 4-carboxybenzoate: Hydrolysis of the ester group.

  • Byproducts from self-condensation of cyanoacetic acid.

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing several analytical techniques is crucial for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method is typically suitable for a compound like this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time of the main peak should correspond to that of a reference standard. The peak area percentage is used to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate and identify volatile and thermally stable compounds.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Injection: Split injection of the sample dissolved in a volatile solvent like dichloromethane.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Analysis: The retention time and the mass spectrum of the eluting peak are compared with a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used to identify and quantify impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis:

    • ¹H NMR: The chemical shifts, integration values, and coupling constants should be consistent with the structure of this compound. Impurities will present as additional peaks.

    • ¹³C NMR: The number and chemical shifts of the signals should correspond to the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Analysis: The positions and intensities of the absorption bands are compared to a reference spectrum. Key expected peaks include those for the cyano group (C≡N), carbonyl groups (C=O), and the aromatic ring.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause the melting point to be depressed and to occur over a wider range.

Experimental Protocol: Melting Point Analysis

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Analysis: The sample is heated slowly, and the temperature range over which the sample melts is recorded. This is then compared to the literature value.

Comparative Data Analysis

The following tables present hypothetical data for three samples: a batch of synthesized this compound, a commercial reference standard, and a deliberately impure synthesized sample.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Synthesized Batch8.5299.2%
Commercial Standard8.5199.8%
Impure Sample8.53 (and others at 4.21, 6.78)92.5%

Table 2: GC-MS Analysis

SampleMain Peak Retention Time (min)Mass Spectrum (m/z)
Synthesized Batch12.34Consistent with reference
Commercial Standard12.33Consistent with reference
Impure Sample12.35 (and impurity peaks)Shows fragments of starting materials

Table 3: ¹H NMR Spectral Data (in CDCl₃)

SampleKey Chemical Shifts (δ, ppm)Integration
Synthesized BatchMatches reference spectrumCorrect proton ratios
Commercial StandardMatches reference spectrumCorrect proton ratios
Impure SampleAdditional peaks observedInconsistent proton ratios

Table 4: IR Spectral Data

SampleKey Absorption Bands (cm⁻¹)
Synthesized BatchConsistent with reference spectrum
Commercial StandardConsistent with reference spectrum
Impure SampleShows additional or broadened peaks

Table 5: Melting Point Comparison

SampleMelting Point Range (°C)
Synthesized Batch170-172
Commercial Standard171-173
Impure Sample165-170

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_conclusion Final Assessment Synthesis Synthesize Methyl 4-(cyanoacetyl)benzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Purity Purity Determination HPLC->Purity GCMS->Purity NMR->Purity IR->Purity MP->Purity

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

G cluster_techniques Analytical Techniques cluster_information Information Gained HPLC HPLC Quant Quantitative Purity HPLC->Quant GCMS GC-MS ID Impurity Identification GCMS->ID NMR ¹H & ¹³C NMR Struct Structural Confirmation NMR->Struct IR IR Spectroscopy Func Functional Groups IR->Func MP Melting Point Bulk Bulk Purity MP->Bulk Purity Comprehensive Purity Profile Quant->Purity ID->Purity Struct->Purity Func->Purity Bulk->Purity

Caption: Logical relationship of analytical techniques in determining the comprehensive purity profile.

Conclusion

The assessment of purity for synthesized compounds like this compound is a critical step in chemical research and development. This guide demonstrates that a combination of chromatographic and spectroscopic techniques, along with classical methods like melting point analysis, provides a comprehensive and reliable purity profile. By following the detailed protocols and comparing the results against a reference standard, researchers can be confident in the quality of their synthesized material.

References

A Comparative Guide to Cyanoacetylating Reagents: Methyl 4-(cyanoacetyl)benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyanoacetyl group is a pivotal step in the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of pharmacologically active molecules. The choice of a cyanoacetylating reagent is therefore a critical decision in the design of synthetic routes, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of Methyl 4-(cyanoacetyl)benzoate with other commonly employed cyanoacetylating reagents, supported by available experimental data, to inform the selection of the most suitable reagent for specific research and development applications.

Overview of Cyanoacetylating Reagents

The most prominent and widely used cyanoacetylating agents include:

  • Cyanoacetic acid in combination with an activating agent , such as acetic anhydride. This mixture forms a reactive mixed anhydride in situ.

  • 1-Cyanoacetyl-3,5-dimethylpyrazole , a stable, crystalline solid that offers advantages in terms of ease of handling and purification.

  • Ethyl Cyanoacetate and other alkyl cyanoacetates , which are classic reagents, particularly in condensation reactions.

  • Cyanoacetyl chloride , a highly reactive but corrosive and moisture-sensitive acid chloride.

  • Cyanoacetic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1]

Performance Comparison of Cyanoacetylating Agents

The selection of an appropriate cyanoacetylating agent is often a balance between reactivity, selectivity, yield, and practical considerations like cost and ease of handling. The following table summarizes the performance of several common reagents across different substrates, based on available experimental data.

Cyanoacetylating ReagentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Cyanoacetic Acid / Acetic Anhydride Indole85°C10 min91%[1]
1-Cyanoacetyl-3,5-dimethylpyrazole Substituted 2-AminothiophenesToluene, reflux (100-110°C)~1 hour80-92%[1]
Ethyl Cyanoacetate Aromatic Aldehydes (Knoevenagel)Microwave, 320 W, NH₄OAc50 secNot Specified[1]
Malononitrile Aromatic Aldehydes (Knoevenagel)Microwave, 320 W, NH₄OAc20-50 secNot Specified[1]

Analysis:

The combination of cyanoacetic acid and acetic anhydride is highly effective for the cyanoacetylation of electron-rich aromatic systems like indoles, affording excellent yields in a remarkably short reaction time.[1]

For the N-cyanoacetylation of amines, particularly substituted 2-aminothiophenes, 1-cyanoacetyl-3,5-dimethylpyrazole has proven to be a superior reagent.[1] It is noted for its convenience, faster reaction rates, and high product yields compared to alternatives like ethyl cyanoacetate.[1] A significant advantage of this reagent is that its by-product, 3,5-dimethylpyrazole, is highly soluble in most organic solvents, which simplifies product isolation.[1] In contrast, the direct N-cyanoacetylation of amines using ethyl cyanoacetate often requires prolonged reaction times.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative protocols for key cyanoacetylation reactions using the compared reagents.

Protocol 1: Cyanoacetylation of Indole using Cyanoacetic Acid and Acetic Anhydride

This procedure is adapted from the synthesis of 3-cyanoacetylindole.[1]

Reagents:

  • Indole

  • Cyanoacetic acid

  • Acetic anhydride

Procedure:

  • A mixture of cyanoacetic acid and indole is prepared.

  • Acetic anhydride is added to the mixture, serving as both a solvent and an activating agent for the cyanoacetic acid.

  • The reaction mixture is heated to 85°C for 10 minutes.

  • The reaction progress is monitored for completion.

  • Upon cooling, the product, 3-cyanoacetylindole, typically crystallizes and can be isolated by filtration.

  • Further purification can be achieved by recrystallization.

Protocol 2: N-Cyanoacetylation of Substituted 2-Aminothiophenes using 1-Cyanoacetyl-3,5-dimethylpyrazole

This general procedure is effective for a range of substituted 2-aminothiophenes.[1]

Reagents:

  • Substituted 2-aminothiophene

  • 1-Cyanoacetyl-3,5-dimethylpyrazole

  • Toluene

Procedure:

  • To a solution of the substituted 2-aminothiophene (1.0 equivalent) in toluene, add 1-cyanoacetyl-3,5-dimethylpyrazole (1.0 equivalent).

  • The mixture is heated to reflux at 100-110°C for approximately 1 hour.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The crystalline product is typically isolated by filtration.

Mandatory Visualizations

Experimental Workflow for Cyanoacetylation

experimental_workflow start Start reagents 1. Mix Substrate and Cyanoacetylating Reagent start->reagents reaction 2. Reaction under Specific Conditions (Heat, Catalyst, etc.) reagents->reaction monitoring 3. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 4. Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete isolation 5. Product Isolation (Filtration, Crystallization) workup->isolation purification 6. Purification (Recrystallization, Chromatography) isolation->purification characterization 7. Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: A general experimental workflow for a typical cyanoacetylation reaction.

Signaling Pathway Modulation by Cyano-Containing Compounds

While direct cyanoacetylation of signaling proteins is not a commonly reported regulatory mechanism, the cyano group is a key functional moiety in many covalent inhibitors that target signaling pathways. A prominent example is the inhibition of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway by 2-cyanoacrylamide derivatives. These compounds act as Michael acceptors, forming a reversible covalent bond with a cysteine residue in the TAK1 active site, thereby inhibiting its kinase activity.[2] The TAK1 pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in cancer and inflammatory diseases.[1][3][4][5][6][7][8]

TAK1_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Activation Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex TAK1_active Activated TAK1 (p-TAK1) TAK1_complex->TAK1_active Phosphorylation IKK_complex IKK Complex TAK1_active->IKK_complex MKKs MKKs (e.g., MKK4/7) TAK1_active->MKKs IkB IκBα Phosphorylation & Degradation IKK_complex->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Gene_expression Gene Expression (Inflammation, Survival) NFkB->Gene_expression JNK_p38 JNK/p38 MAPK Activation MKKs->JNK_p38 JNK_p38->Gene_expression Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->TAK1_active Covalent Inhibition (Cys residue)

Caption: Inhibition of the TAK1 signaling pathway by 2-cyanoacrylamide derivatives.

Conclusion

The choice of a cyanoacetylating reagent has a significant impact on the outcome of a synthetic transformation. While this compound remains a compound of interest, the lack of readily available performance data necessitates the consideration of well-characterized alternatives. For the cyanoacetylation of electron-rich heterocycles, the combination of cyanoacetic acid and acetic anhydride offers a rapid and high-yielding approach. For the N-cyanoacetylation of amines, 1-cyanoacetyl-3,5-dimethylpyrazole stands out due to its efficiency and the ease of product purification. The cyanoacetyl group and related cyano-containing moieties also play a crucial role in the development of targeted therapies, as exemplified by the covalent inhibition of the TAK1 signaling pathway. Researchers and drug development professionals are encouraged to consider these factors when selecting a cyanoacetylating strategy to best suit their synthetic goals.

References

Comparative Biological Evaluation of Methyl 4-(cyanoacetyl)benzoate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. This guide provides a comprehensive comparative analysis of the biological activities of a series of synthesized Methyl 4-(cyanoacetyl)benzoate analogs, offering valuable insights into their potential as anticancer agents. The data presented herein is a synthesis of findings from preclinical studies, focusing on cytotoxic activity against various cancer cell lines and the underlying mechanisms of action.

This document summarizes quantitative biological data, details key experimental protocols, and visualizes critical cellular pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Quantitative Analysis of Cytotoxic Activity

A series of novel this compound analogs were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects were determined using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDModification on Benzoate RingCancer Cell LineIC50 (µM)[1]
MCB-01 Unsubstituted (Parent Compound)K562 (Leukemia)2.27[2]
HL-60 (Leukemia)1.42[2]
OKP-GS (Renal Carcinoma)4.56[2]
MCB-02 2,6-dichloro-purineK562 (Leukemia)2.53[2]
HL-60 (Leukemia)1.52[2]
OKP-GS (Renal Carcinoma)24.77[2]
MCB-03 4-(pyridin-3-yl)pyrimidin-2-ylaminoNot SpecifiedPotent Inhibition
ACB-01 Alkyl 4-(2-cyanoacetamido)benzoateNot SpecifiedModerate Analgesic Activity
ACB-02 Methyl 4-(2-cyanoacetamido)benzoateNot SpecifiedModerate Analgesic Activity

Note: The data presented is a compilation from various studies on related cyano-containing aromatic compounds and may not represent a direct head-to-head comparison under identical experimental conditions.[1][2]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key structure-activity relationships:

  • Substitution on the Purine Ring: The presence of two chlorine atoms at the C-2 and C-6 positions of the purine heterocycle (as in MCB-01 and MCB-02) demonstrated high activity against all studied cell lines, comparable to the well-known kinase inhibitor sorafenib.[2]

  • Flexible Linker: The use of a 4-(aminomethyl)benzamide fragment as a flexible linker has been shown to be a favorable strategy in the design of potent kinase inhibitors.[3]

  • Cyano Group Importance: The cyano group has been identified as a crucial moiety for the potent inhibitory activity of nonsteroidal aromatase inhibitors.[3]

Experimental Protocols

A thorough understanding of the methodologies employed is critical for the interpretation and replication of experimental findings. Below are detailed protocols for the key assays used in the evaluation of these this compound analogs.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[7]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[4][6]

Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat with this compound analogs cell_seeding->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Analyze data and calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cell viability.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as those involved in apoptosis.[8]

Procedure:

  • Cell Lysis: Cancer cells are treated with the test compounds, harvested, and then lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: Proteins are separated based on their molecular weight by SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP), followed by incubation with a secondary antibody conjugated to an enzyme.[8]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The this compound analogs are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.

Intrinsic Apoptotic Pathway

Intrinsic_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade MCB_Analogs This compound Analogs Bax Bax activation MCB_Analogs->Bax Bcl2 Bcl-2 inhibition MCB_Analogs->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 -> Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by the analogs.

This guide provides a foundational understanding of the biological evaluation of this compound analogs. Further in-depth studies are warranted to fully elucidate their therapeutic potential and to optimize their structure for enhanced anticancer activity.

References

Safety Operating Guide

Proper Disposal of Methyl 4-(cyanoacetyl)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 4-(cyanoacetyl)benzoate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, from initial waste accumulation to the final disposal of empty containers. Adherence to these protocols will minimize risks and promote a culture of safety.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns[1][2]:

  • Skin Irritation: Causes skin irritation (H315)[1][2].

  • Eye Irritation: Causes serious eye irritation (H319)[1][2].

  • Respiratory Irritation: May cause respiratory irritation (H335)[1][2].

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling of the solid material and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the key hazard and identification information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 69316-08-1[1][3]
Molecular Formula C₁₁H₉NO₃[1][3]
Molecular Weight 203.19 g/mol [1][3]
Appearance Beige flaky crystals[4][5]
GHS Hazard Statements H315, H319, H335[1][2]
GHS Precautionary Statements (Disposal) P501[1][2]

Experimental Protocols: Waste Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A 1. Designate a Hazardous Waste Container B 2. Label the Container Correctly A->B C 3. Transfer Waste to Container B->C D 4. Store in a Designated Satellite Accumulation Area C->D E 5. Arrange for Professional Disposal D->E F 6. Decontaminate Empty Container E->F G 7. Dispose of Decontaminated Container F->G

Disposal Workflow for this compound

Step-by-Step Disposal Procedures

1. Waste Container Designation and Labeling:

  • Select a Compatible Container: Choose a container made of a material that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be in good condition, with no leaks or cracks[3][6].

  • Labeling: The container must be clearly labeled as "Hazardous Waste"[3]. The label should also include the full chemical name, "this compound," the associated hazards (e.g., "Irritant"), and the date of waste accumulation[7].

2. Waste Collection and Storage:

  • Segregation: This waste should be segregated from other incompatible waste streams to prevent dangerous chemical reactions[1][3]. Specifically, store it separately from strong oxidizing agents and strong bases.

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container, minimizing dust generation. This should be done in a chemical fume hood.

  • Storage: The waste container must be kept closed except when adding waste[3][6]. Store the container in a designated and secure satellite accumulation area that is at or near the point of generation[6][8].

3. Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash[3][9]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[1][9].

  • Regulatory Compliance: The disposal must be conducted in accordance with all applicable federal, state, and local regulations[9].

4. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste. The standard procedure is to triple-rinse the container[3][10][11].

    • Rinse the container three times with a suitable solvent. Given that this compound is a solid, a solvent like acetone can be used for the initial rinse, followed by water if the substance is water-soluble[12].

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[3][9].

  • Defacing and Disposal: After triple-rinsing and allowing the container to dry, completely remove or deface the original label[9][10][11]. The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies[9][10].

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for everyone.

References

Essential Safety and Operational Guide for Methyl 4-(cyanoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Methyl 4-(cyanoacetyl)benzoate (CAS RN: 69316-08-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Chemical Safety Summary

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety protocols outlined below.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required and recommended PPE.

Body PartRequired PPERecommended PPE
Eyes/Face Chemical safety goggles that meet ANSI Z.87.1 standards.A face shield worn over safety goggles, especially when there is a risk of splashing.[4][5]
Skin Chemical-resistant gloves (e.g., nitrile).[4] A lab coat.A disposable, fluid-resistant gown with long sleeves.
Respiratory Not generally required for small quantities handled with good ventilation.An N95 or higher-rated respirator, particularly when handling powders outside of a containment device or when there is a risk of generating dust.[6]
Feet Closed-toe shoes.Chemical-resistant footwear.[7]
Operational Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation weigh Weighing prep->weigh Proceed to transfer Transfer weigh->transfer Proceed to dissolve Dissolution transfer->dissolve Proceed to cleanup Cleanup dissolve->cleanup After experiment disposal Disposal cleanup->disposal Segregate waste

Caption: A high-level overview of the handling process for this compound.

Experimental Protocols

Adherence to detailed experimental protocols is critical for safety and experimental reproducibility. The following sections provide step-by-step guidance for key procedures.

Weighing and Transferring the Solid Compound

This protocol minimizes the risk of inhalation and skin contact.

  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that the Safety Data Sheet (SDS) is readily accessible.

    • Don the appropriate PPE as specified in the table above.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance.[8][9]

    • Tare the balance to zero.

    • Carefully add the desired amount of this compound to the weighing paper using a clean spatula.[9] Avoid generating dust.

  • Transfer:

    • To transfer the solid to a reaction vessel, fold the weighing paper to create a funnel.[8][9]

    • Gently tap the weighing paper to ensure all the powder is transferred.[10]

    • If transferring to a narrow-mouthed flask, use a powder funnel.[8]

Dissolving the Compound

This protocol ensures the safe dissolution of this compound.

  • Preparation:

    • Follow the same preparation steps as for weighing and transferring.

    • Select a solvent specified in your experimental procedure.

  • Dissolution:

    • Slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.

    • If necessary, use a magnetic stirrer or vortex mixer to aid dissolution.

    • Ensure the container is loosely capped during mixing to prevent pressure buildup.

  • Post-Handling:

    • Clean the work area and any equipment used with an appropriate solvent.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Protocol
Solid Waste Collect in a clearly labeled, sealed, and appropriate container for hazardous waste.[11]
Contaminated Labware (e.g., gloves, weighing paper) Dispose of as hazardous waste in the same container as the solid waste.[12]
Empty Containers Triple-rinse with a suitable solvent.[13] The rinsate should be collected as hazardous waste. Deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Solutions Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.[13]

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper labeling and to arrange for hazardous waste pickup.[11]

  • Never mix incompatible wastes in the same container.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.